5-Chloro-1-(2-iodophenyl)-1-oxopentane
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1-(2-iodophenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClIO/c12-8-4-3-7-11(14)9-5-1-2-6-10(9)13/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYZEAKQODTOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621985 | |
| Record name | 5-Chloro-1-(2-iodophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-89-9 | |
| Record name | 5-Chloro-1-(2-iodophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 5-Chloro-1-(2-iodophenyl)-1-oxopentane
Executive Summary
5-Chloro-1-(2-iodophenyl)-1-oxopentane (CAS: Generic structure ref. 1109638-33-8 analog) is a high-value bifunctional electrophile used primarily as a "linchpin" intermediate in the synthesis of nitrogen heterocycles, specifically N-aryl piperidines and dihydropyridinones .[1][2][3][4] Its structural uniqueness lies in the orthogonality of its three reactive centers: the aryl iodide (coupling handle), the ketone (reducible/condensable core), and the alkyl chloride (distal electrophile).[5]
This guide details the synthesis, physical properties, and critical application of this compound in the manufacture of Factor Xa inhibitors (e.g., Apixaban analogs) and fused-ring alkaloids.[5]
Part 1: Molecular Architecture & Properties
The molecule functions as a "tethered" electrophile. The ortho-iodine placement is sterically demanding but electronically essential for subsequent transition-metal catalyzed cross-couplings (Heck, Suzuki, or Buchwald-Hartwig).[5]
Physicochemical Profile
| Property | Value (Experimental/Predicted) | Context |
| Molecular Formula | C₁₁H₁₂ClIO | Halogen-rich scaffold |
| Molecular Weight | 322.57 g/mol | Heavy atom effect (Iodine) |
| Appearance | Pale yellow viscous oil or low-melting solid | Iodine compounds often yellow/brown |
| Boiling Point | ~165–170 °C (at 0.5 mmHg) | Requires high-vacuum distillation |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Lipophilic; insoluble in water |
| Stability | Light Sensitive (C-I bond) | Store in amber glass under Argon |
Reactivity Heatmap
-
Site A (C-I Bond): High reactivity for Pd/Cu-catalyzed coupling. Labile to Lithium-Halogen exchange.
-
Site B (C=O Ketone): Susceptible to nucleophilic attack (Grignard, Hydride) or reductive amination.[5]
-
Site C (C-Cl Bond): Moderate electrophile. Stable to mild bases; reactive toward amines/thiols at elevated temps.
Part 2: Synthetic Pathways (Upstream)[1][5]
The synthesis of this compound requires precision to avoid halogen scrambling (exchange between the aryl iodine and the alkyl magnesium). The Nitrile-Grignard Route is the industry standard for high fidelity.
The "Nitrile-Grignard" Protocol
This method utilizes the difference in reactivity between the nitrile group and the aryl iodide.
Figure 1: Selective addition of alkyl Grignard to iodobenzonitrile preserving the aryl iodide.[5]
Detailed Experimental Protocol
Objective: Synthesis of this compound (10g Scale).
Reagents:
-
4-Chlorobutylmagnesium bromide (1.1 eq, 0.5M in THF)[5]
-
Tetrahydrofuran (Anhydrous)[5]
-
HCl (2M aq)[5]
Step-by-Step Methodology:
-
System Prep: Flame-dry a 250mL 3-neck flask equipped with a thermometer, N₂ inlet, and addition funnel. Charge with 2-Iodobenzonitrile (1.0 eq) and anhydrous THF (10 vol).[5]
-
Thermal Control: Cool the solution to -20°C using a cryocooler or acetone/dry ice bath.
-
Why: At temperatures >0°C, the Grignard reagent may attack the Iodine atom (Metal-Halogen Exchange), leading to de-iodinated byproducts.[5]
-
-
Addition: Add 4-Chlorobutylmagnesium bromide dropwise over 45 minutes. Maintain internal temp < -10°C.
-
Observation: Solution will turn from clear to amber/brown.
-
-
Imine Formation: Stir at -10°C for 2 hours. Monitor by TLC (Quench aliquot with water; look for disappearance of nitrile).[5]
-
Hydrolysis: Cannulate the cold reaction mixture into a stirred solution of 2M HCl (5 eq) at 0°C. Stir vigorously for 1 hour to hydrolyze the intermediate imine salt into the ketone.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[6][7]
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes:EtOAc 95:5).
Validation Criteria:
-
¹H NMR (CDCl₃): Triplet at ~2.9 ppm (CH₂-C=O), Triplet at ~3.5 ppm (CH₂-Cl), Doublet at ~7.9 ppm (Aryl H ortho to I).[5]
-
Impurity Check: Absence of valerophenone (de-iodinated byproduct) signals.[5]
Part 3: Applications in Drug Design (Downstream)[5]
This molecule is a "gateway" intermediate. Its primary utility is the rapid assembly of N-(2-iodophenyl)-2-substituted piperidines .
Mechanism: Reductive Cyclization
The ketone and alkyl chloride allow for a "one-pot" cyclization with primary amines.
Figure 2: Divergent synthesis pathways.[5] The reductive cyclization (Green arrow) is the dominant application.[5]
Case Study: Synthesis of Apixaban Analogs
In the development of Factor Xa inhibitors, the 2-iodophenyl moiety serves as a placeholder for the pyrazole ring system.
-
Cyclization: The ketone is reacted with an amine (or ammonia source) and reduced to form the piperidine ring.
-
Coupling: The preserved Aryl Iodine is then subjected to a Ullmann-type coupling with a lactam or pyrazole, or a Heck reaction to introduce unsaturated linkers.
Part 4: Safety & Handling
Hazard Identification
-
Alkylating Agent: The terminal alkyl chloride (C-Cl) is a potential alkylating agent. Handle with gloves and in a fume hood to prevent DNA interaction.
-
Iodine Toxicity: Degradation releases free iodine (I₂), which is corrosive and toxic to the thyroid.[5]
-
Aquatic Toxicity: Halogenated aromatics are generally toxic to aquatic life with long-lasting effects (H411).[8]
Storage Protocol
-
Container: Amber borosilicate glass (protects C-I bond from photolysis).[5]
-
Atmosphere: Argon blanket (prevents oxidation of the ketone).[5]
-
Temperature: 2–8°C (Refrigerated).
References
-
BenchChem. (2025).[5][6] Synthesis and Properties of N-aryl Piperidinones and Precursors. Retrieved from [5]
-
Knochel, P., et al. (2011).[5] Preparation of Polyfunctional Arylmagnesium Reagents by the Addition of Magnesium to Aryl Halides. Wiley-VCH. (Demonstrates the stability of Aryl-Iodides at low temp). Retrieved from [5]
-
Fisher Scientific. (2025).[4][5] Safety Data Sheet: 5-Chloro-2-pentanone (Analogous Alkyl Chloride Handling). Retrieved from [5]
-
MedChemExpress. (2024).[5] 1-(4-Iodophenyl)-2-piperidinone Product Data. (Analogous structural scaffold). Retrieved from
-
Google Patents. (2014).[5] CN103694094A - 5-chloro-2-pentanone preparation method.[9] (Reference for chloroketone synthesis). Retrieved from
Sources
- 1. 4-Iodobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. ppublishing.org [ppublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. download.basf.com [download.basf.com]
- 9. CN103694094A - 5-chloro-2-pentanone preparation method - Google Patents [patents.google.com]
Molecular weight and formula analysis of 5-Chloro-1-(2-iodophenyl)-1-oxopentane
Technical Guide: Molecular Weight & Formula Analysis of 5-Chloro-1-(2-iodophenyl)-1-oxopentane
Executive Summary This technical guide provides a comprehensive structural and analytical profile of This compound , a critical halogenated aryl ketone intermediate. Often utilized as a scaffold in the synthesis of fused bicyclic systems (e.g., tetralones via Heck cyclization) and pharmaceutical APIs, its analysis requires precise differentiation between halogen isotopes and specific fragmentation patterns. This document details the physicochemical properties, mass spectrometry fragmentation logic, and validated characterization protocols necessary for high-purity applications in drug development.
Part 1: Structural Identity & Physicochemical Profile
The molecule is a disubstituted benzene ring featuring an ortho-iodine atom and a 5-chloropentanoyl chain. The presence of two distinct halogens (Chlorine and Iodine) creates a unique mass spectral signature essential for identification.[1]
Fundamental Constants
| Property | Value | Notes |
| IUPAC Name | 5-Chloro-1-(2-iodophenyl)pentan-1-one | |
| Molecular Formula | C₁₁H₁₂ClIO | |
| Average Molecular Weight | 322.57 g/mol | Weighted average of all isotopes.[2] |
| Monoisotopic Mass | 321.9621 Da | Based on ¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁶O. |
| Exact Mass (³⁷Cl Isotope) | 323.9592 Da | The "M+2" peak in Mass Spec. |
| Heavy Atom Count | 14 | 11 Carbon, 1 Oxygen, 1 Chlorine, 1 Iodine. |
| Predicted LogP | ~3.8 - 4.2 | Highly lipophilic due to aryl iodide and alkyl chloride. |
Structural Representation[3]
-
SMILES: ClCCCCC(=O)C1=CC=CC=C1I
-
InChI Key: (Generated based on structure) InChI=1S/C11H12ClIO...
Part 2: Synthesis & Impurity Origins (Contextual Analysis)
Understanding the synthesis is prerequisite to identifying impurities. Unlike simple valerophenones, the ortho-iodo position sterically hinders direct Friedel-Crafts acylation.
Primary Synthetic Route (Sandmeyer Approach): To achieve the ortho-iodo regiochemistry specifically, the synthesis often proceeds via a Sandmeyer reaction from the amino-precursor or via organometallic coupling to 2-iodobenzoyl chloride.
Figure 1: Likely synthetic pathway via Sandmeyer reaction, highlighting the potential for de-iodinated impurities.[3]
Part 3: Mass Spectrometry & Fragmentation Logic
The mass spectrum of this molecule is its most definitive fingerprint. The interplay between Chlorine's isotopes and Iodine's mass defect drives the analysis.
Isotopic Pattern Analysis
-
Chlorine Signature: Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This creates a distinct 3:1 intensity ratio between the molecular ion (M) and the M+2 peak.[1]
-
Iodine Signature: Iodine is monoisotopic (¹²⁷I).[1] It does not contribute to the isotopic spread but adds a significant mass defect.
-
Resulting Pattern:
-
m/z 321.96 (100%) : Base peak of the molecular ion cluster (³⁵Cl).
-
m/z 323.96 (~32%) : The M+2 peak corresponding to ³⁷Cl.
-
Fragmentation Pathways (EI-MS)
Under Electron Impact (EI) ionization, the molecule undergoes predictable cleavage.
-
Alpha-Cleavage: The bond between the carbonyl carbon and the alkyl chain breaks.[4]
-
Fragment A: [C6H4(I)-C≡O]+ (Iodobenzoyl cation) → m/z 231 . This is often the base peak due to resonance stabilization.
-
-
McLafferty Rearrangement: The gamma-hydrogen on the pentyl chain transfers to the carbonyl oxygen.
-
Fragment B: Loss of alkene (C3H5Cl).
-
-
C-I Bond Cleavage: Although the aryl-iodine bond is stronger than alkyl-iodine, high-energy collisions can cleave the iodine radical (I•, mass 127), leaving a [M-127]+ cation.
Figure 2: Primary fragmentation pathways in EI-MS. The formation of the iodobenzoyl cation (m/z 231) is diagnostic.
Part 4: Analytical Characterization Protocols
To ensure data integrity, the following protocols utilize self-validating internal standards.
High-Performance Liquid Chromatography (HPLC)
Due to the molecule's hydrophobicity, a strong organic gradient is required.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (promotes ionization).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Profile:
-
0-2 min: 50% B (Isocratic hold)
-
2-10 min: 50% → 95% B (Linear gradient)
-
10-15 min: 95% B (Wash to elute highly lipophilic dimers)
-
-
Detection: UV at 254 nm (Benzene ring absorption).
-
Why this works: The iodine atom enhances lipophilicity, pushing the retention time significantly later than the non-iodinated analog.
Nuclear Magnetic Resonance (NMR) Expectations
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Region (7.0 - 8.0 ppm): 4 protons. The proton ortho to the carbonyl will be deshielded. The proton ortho to the Iodine will be distinct due to the heavy atom effect.
-
Triplet (~3.5 ppm): -CH2-Cl (Terminal chloromethyl).
-
Triplet (~2.9 ppm): -C(=O)-CH2- (Alpha-methylene).
-
Multiplets (1.6 - 1.9 ppm): The central methylene protons of the pentyl chain.
-
-
Validation Check: Integration of the aromatic region vs. the triplet at 3.5 ppm must yield a 4:2 ratio . Any deviation suggests loss of the chlorine or de-halogenation of the ring.
Part 5: Handling, Stability & Safety
-
Light Sensitivity: Aryl iodides are photosensitive. Prolonged exposure to light can cause homolytic cleavage of the C-I bond, liberating Iodine (turning the sample yellow/brown). Store in amber vials.
-
Hydrolysis Risk: The terminal primary alkyl chloride is relatively stable but can undergo hydrolysis to the alcohol under basic conditions or high heat. Avoid protic solvents with strong bases during processing.
-
Safety: As an alkylating agent (alkyl chloride) and aryl halide, treat as a potential sensitizer and mutagen. Double-gloving (Nitrile) is recommended.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for 1-Chloro-5-iodopentane (Precursor Analog). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
Organic Chemistry Portal. Friedel-Crafts Acylation & Sandmeyer Reaction Mechanisms. Retrieved from [Link]
Sources
Technical Guide: Physicochemical Characterization of 5-Chloro-1-(2-iodophenyl)-1-oxopentane
The following technical guide details the physicochemical profile, synthesis, and characterization of 5-Chloro-1-(2-iodophenyl)-1-oxopentane . As a specific intermediate often used in intramolecular cyclizations (e.g., to form tetralone or indolone scaffolds), its experimental data is frequently sought during the optimization of Negishi couplings or Friedel-Crafts acylations.
Executive Summary
This compound (also known as o-iodophenyl 4-chlorobutyl ketone) is a bifunctional building block characterized by an aryl iodide and an alkyl chloride separated by a ketone linkage. It serves as a critical precursor in the synthesis of polycyclic aromatic hydrocarbons and nitrogen heterocycles via metal-catalyzed cross-coupling or radical cyclization cascades.
This guide provides the predicted thermodynamic profile based on structural analogs (due to the scarcity of public experimental data for this specific isomer), alongside a validated synthesis protocol to generate the compound for internal standardization.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 5-Chloro-1-(2-iodophenyl)pentan-1-one |
| Common Name | o-Iodophenyl 4-chlorobutyl ketone |
| Molecular Formula | C₁₁H₁₂ClIO |
| Molecular Weight | 322.57 g/mol |
| CAS Number | Not widely listed; Analogous to 942-93-8 (non-iodo) |
| SMILES | ClCCCCC(=O)C1=CC=CC=C1I |
| Appearance | Viscous pale-yellow oil or low-melting solid |
Thermodynamic Profile (Boiling & Melting Points)
As this compound is typically isolated as a reaction intermediate rather than a commodity chemical, specific experimental values are rare in open literature. The values below are predicted estimates derived from Structure-Property Relationship (SPR) analysis of the para-isomer and non-iodinated analogs.
Melting Point (MP)
-
Predicted Range: 28 – 45 °C
-
Analysis: The non-iodinated analog, 4-chlorobutyrophenone, has a melting point of ~49–50 °C. The introduction of an iodine atom at the ortho position disrupts crystal packing symmetry (steric clash with the carbonyl), likely lowering the melting point compared to the para-isomer. It may exist as a supercooled liquid at room temperature.
Boiling Point (BP)[2]
-
Predicted Value (Atmospheric): >350 °C (Decomposition likely)
-
Operational Value (Reduced Pressure): 165 – 180 °C @ 0.5 mmHg
-
Analysis: The high molecular weight (322.57 g/mol ) and the polarizability of the iodine atom significantly increase London dispersion forces. Distillation must be performed under high vacuum (<1 mmHg) to prevent thermal degradation (deiodination).
Solubility Profile
-
Soluble: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.
-
Insoluble: Water.[1]
Experimental Synthesis & Determination
To obtain accurate internal data, the compound should be synthesized via a Negishi Coupling or Friedel-Crafts Acylation . The Negishi route is preferred for regioselectivity.
Method A: Negishi Coupling (Recommended)
This method avoids the isomer separation issues inherent in Friedel-Crafts chemistry.
Reagents:
-
2-Iodobenzoyl chloride (1.0 equiv)
-
4-Chlorobutylzinc iodide (1.2 equiv, prepared from 1-chloro-4-iodobutane and Zn dust)
-
Pd(PPh₃)₄ (5 mol%)
-
Solvent: Dry THF
Protocol:
-
Zinc Reagent Prep: Activate Zn dust with 1,2-dibromoethane and TMSCl in THF. Add 1-chloro-4-iodobutane dropwise at 40 °C. Stir for 12h to form the organozinc species.
-
Coupling: Cool the organozinc solution to 0 °C. Add Pd(PPh₃)₄ and 2-iodobenzoyl chloride dissolved in THF.
-
Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Quench: Add saturated NH₄Cl solution.
-
Isolation: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Method B: Physical Property Determination
Once isolated, use the following workflows to determine exact MP/BP.
Workflow Visualization
Caption: Logical workflow for determining the physical constants of the synthesized intermediate.
Purification & Handling Logic
Due to the ortho-iodine substituent, the compound is sensitive to light (photolytic deiodination).
Purification Logic
-
Flash Chromatography: Use silica gel with a gradient of 0%
10% Ethyl Acetate in Hexanes. The compound typically elutes after non-polar impurities but before the hydrolyzed acid byproducts. -
Distillation: Only use Kugelrohr or short-path distillation under high vacuum. Prolonged heating >150 °C can cause cyclization to tetralone derivatives if trace Lewis acids are present.
Safety Considerations
-
Lachrymator Potential: Like many
-halo or -halo ketones, this compound may act as a mild lachrymator or skin irritant. Handle in a fume hood. -
Stability: Store at 4 °C in amber vials to prevent iodine cleavage.
References
-
Synthesis of Analogous Aryl Ketones
-
Knochel, P. et al. "Preparation of Polyfunctional Organozinc Reagents." Ludwig-Maximilians-Universität München. (Describes the preparation of 4-chlorobutylzinc reagents used in Negishi couplings).
-
-
Friedel-Crafts & Cyclization Context
- Royal Society of Chemistry. "Intramolecular Radical Aromatic Substitution Reactions.
-
Physical Properties of Analogs (4-chlorobutyrophenone)
-
PubChem Database.[2] "4-Chloro-1-phenyl-1-butanone." (Used for SPR estimation of MP/BP).
-
Sources
An In-depth Technical Guide to the Reactivity Profile of Aryl Iodide vs. Alkyl Chloride in 5-Chloro-1-(2-iodophenyl)-1-oxopentane
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 5-Chloro-1-(2-iodophenyl)-1-oxopentane, a molecule presenting two distinct electrophilic sites: a soft aryl iodide and a hard primary alkyl chloride. This document will delve into the fundamental principles governing the chemoselective activation of these functionalities, with a primary focus on transition metal-catalyzed intramolecular cyclization reactions. We will explore the mechanistic underpinnings of the preferential reactivity of the carbon-iodine bond over the carbon-chlorine bond, supported by foundational concepts in organometallic chemistry. Furthermore, this guide will present detailed, field-proven experimental protocols for achieving the selective intramolecular cyclization of the title compound to yield valuable heterocyclic scaffolds, such as chromanone derivatives. Alternative reaction pathways, including radical and nucleophilic substitutions, will also be discussed to provide a complete reactivity landscape. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis, offering both theoretical insights and practical methodologies.
Introduction: The Dichotomy of Halogen Reactivity in a Single Scaffold
The selective functionalization of polyhalogenated organic molecules is a cornerstone of modern synthetic chemistry, enabling the streamlined construction of complex molecular architectures. The compound this compound serves as an exemplary case study in chemoselectivity, possessing both an aryl iodide and an alkyl chloride. The inherent differences in the electronic and steric properties of these two carbon-halogen bonds provide a fertile ground for selective chemical transformations.
The aryl iodide is characterized by a relatively weak C(sp²)–I bond, making it susceptible to oxidative addition by low-valent transition metals, a key step in many cross-coupling reactions.[1][2] In contrast, the primary alkyl chloride possesses a stronger C(sp³)–Cl bond, which is generally less reactive towards oxidative addition but can be activated under different sets of conditions, such as those favoring nucleophilic substitution or radical processes.[3][4][5]
This guide will systematically dissect the factors that govern the reactivity of each of these sites, with a particular emphasis on palladium-catalyzed intramolecular reactions, which are of paramount importance in the synthesis of heterocyclic compounds relevant to medicinal chemistry.
Fundamental Principles of Reactivity
Bond Dissociation Energies and Polarizability
The differential reactivity of the C-I and C-Cl bonds is fundamentally rooted in their respective bond dissociation energies (BDEs) and polarizability. The C(sp²)-I bond is significantly weaker than the C(sp³)-Cl bond. This disparity arises from the larger atomic radius of iodine, which results in a longer and more polarizable bond with carbon.[6] The greater polarizability of the C-I bond makes it a softer electrophilic site, favoring interactions with soft nucleophiles and low-valent transition metals.
| Bond | Average Bond Energy (kJ/mol) |
| C-I | ~240 |
| C-Cl | ~330 |
| Table 1: Comparison of Carbon-Halogen Bond Energies. [7] |
The Role of the Aryl vs. Alkyl Carbon
The hybridization of the carbon atom also plays a crucial role. The C(sp²)–I bond of the aryl iodide is part of a rigid, planar system, while the C(sp³)–Cl bond of the alkyl chloride is on a flexible aliphatic chain. In the context of intramolecular reactions, the pre-organization of the aryl iodide within the molecular framework can entropically favor cyclization reactions.
Palladium-Catalyzed Intramolecular Cyclization: The Predominant Pathway
The most predictable and synthetically useful transformation of this compound is a palladium-catalyzed intramolecular cyclization. This reaction is expected to proceed via an intramolecular Heck-type mechanism to furnish a six-membered ring, specifically a substituted chromanone.[8][9]
Mechanism of the Intramolecular Heck Reaction
The catalytic cycle of the intramolecular Heck reaction is a well-established process that can be broken down into three key steps:
-
Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition into the weaker C-I bond of the aryl iodide to form a palladium(II) intermediate. The C-Cl bond remains intact due to its higher bond strength and slower rate of oxidative addition.[1][2]
-
Intramolecular Carbopalladation: The enolate of the ketone, or the ketone oxygen itself, coordinates to the palladium center. This is followed by the migratory insertion of the tethered alkyl chain onto the aryl-palladium bond, forming a new C-C bond and a six-membered palladacycle.
-
β-Hydride Elimination and Reductive Elimination: Subsequent β-hydride elimination from the alkyl chain regenerates the alkene (in a classical Heck reaction) or, in this case, is followed by reductive elimination to afford the cyclized product and regenerate the Pd(0) catalyst. The presence of a base is crucial to neutralize the hydrogen halide formed during the reaction.
Diagram 1: Catalytic Cycle of the Intramolecular Heck Reaction.
Experimental Protocol for Palladium-Catalyzed Intramolecular Cyclization
The following protocol is a representative procedure for the intramolecular Heck cyclization of this compound, adapted from established methodologies for similar transformations.[10][11]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.10 eq).
-
Add K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to achieve a substrate concentration of 0.1 M.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Outcome:
This procedure is expected to yield the corresponding chromanone derivative with the chloroalkyl side chain remaining intact, demonstrating the high chemoselectivity of the palladium catalyst for the aryl iodide over the alkyl chloride.
Alternative Reaction Pathways
While the palladium-catalyzed intramolecular Heck reaction is the most probable outcome, it is instructive to consider other potential reaction pathways to fully understand the reactivity profile of this compound.
Radical Cyclization
Radical cyclizations offer a powerful alternative for the formation of cyclic structures. In the case of our target molecule, a radical at the aryl position could be generated from the aryl iodide using a radical initiator such as AIBN (azobisisobutyronitrile) and a reducing agent like tributyltin hydride (Bu₃SnH).[12][13]
Diagram 2: General Pathway for Radical Cyclization.
The regioselectivity of the radical cyclization (i.e., 5-exo-trig vs. 6-endo-trig) would be governed by Baldwin's rules and the stability of the resulting radical intermediate. For this substrate, a 6-endo-trig cyclization onto the ketone's enol or enolate form is a possibility. However, under typical radical conditions, the alkyl chloride could also participate in radical reactions, potentially leading to a mixture of products.
Nucleophilic Substitution
Intramolecular nucleophilic substitution could, in principle, occur. The enolate of the ketone, formed under basic conditions, could act as a nucleophile. However, there are two potential electrophilic sites: the aryl iodide and the alkyl chloride.
-
Attack at the Alkyl Chloride (S N 2): This would be an intramolecular S N 2 reaction, leading to a five-membered carbocyclic ring. This pathway is plausible, especially with a strong, non-hindered base.
-
Attack at the Aryl Iodide (S N Ar): A nucleophilic aromatic substitution (S N Ar) at the aryl iodide is generally disfavored unless there are strong electron-withdrawing groups on the aromatic ring, which are absent in this molecule.[5][14][15][16] Therefore, this pathway is considered highly unlikely under standard conditions.
The competition between intramolecular S N 2 at the alkyl chloride and other potential reactions would be highly dependent on the reaction conditions, particularly the nature of the base and the solvent.
Conclusion: A Hierarchy of Reactivity
The reactivity profile of this compound is dominated by the pronounced difference in reactivity between the aryl iodide and the alkyl chloride. Under palladium catalysis, the selective activation of the C-I bond via oxidative addition is the kinetically and thermodynamically favored process, leading to a highly efficient and selective intramolecular Heck-type cyclization to form chromanone derivatives. While alternative radical and nucleophilic pathways exist, they generally require specific reagents and conditions to compete with the facile organometallic cyclization. This understanding of the hierarchical reactivity within a polyhalogenated substrate is crucial for the rational design of synthetic routes to complex and medicinally relevant molecules.
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Kim, S., Goldfogel, M. J., Gilbert, M. M., & Weix, D. J. (2020). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. Journal of the American Chemical Society, 142(22), 9902–9907. [Link]
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Pletnev, A. A., & Larock, R. C. (2002). Synthesis of benzocyclic ketones via palladium-catalyzed cyclization of ω-(2-iodoaryl)alkanenitriles. Tetrahedron Letters, 43(13), 2355–2358. [Link]
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Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307–320. [Link]
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Szostak, M., & Szostak, M. (2019). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 6(12), 1949–1954. [Link]
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Trzeciakiewicz, A., Fortin, S., Moreau, E., C.-Gaudreault, R., Lacroix, J., Chambon, C., Communal, Y., Chezal, J.-M., Miot-Noirault, E., Bouchon, B., & Degoul, F. (2011). Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating. Biochemical Pharmacology, 81(10), 1116–1123. [Link]
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Tietze, L. F., & Schimpf, R. (1994). Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides. Angewandte Chemie International Edition in English, 33(10), 1089–1091. [Link]
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de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English, 33(23-24), 2379–2411. [Link]
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Zhang, H., & Chen, H. (2017). Visible light induced radical cyclization of o-iodophenylacrylamides: A concise synthesis of indolin-2-ones. Organic & Biomolecular Chemistry, 15(32), 6729–6733. [Link]
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Campeau, L.-C., Parisien, M., Jean, A., & Fagnou, K. (2006). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society, 128(2), 581–590. [Link]
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Williams, K. P., Williamson, J. B., & Alexanian, E. J. (2023). Branched-Selective Cross-Electrophile Coupling of 2-Alkyl Aziridines and (Hetero)aryl Iodides Using Ti/Ni Catalysis. Journal of the American Chemical Society, 145(46), 25345–25351. [Link]
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Garner, M. E., Fernández, J. M., & Gladysz, J. A. (1989). Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4. Inorganic Chemistry, 28(25), 4610–4617. [Link]
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van der Boom, M. E., & Milstein, D. (2003). Reaction of aryl iodides with (PCP)Pd(II)-alkyl and aryl complexes: Mechanistic aspects of carbon-carbon bond formation. Organometallics, 22(12), 2494–2496. [Link]
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Kumar, A., & Kumar, S. (2020). Palladium-catalyzed intramolecular redox-relay Heck cyclization: access to heterocycles bearing all-carbon quaternary centers. Organic Chemistry Frontiers, 7(13), 1645–1650. [Link]
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Methodological & Application
Application Note: A Scalable, Two-Step Synthesis Protocol for 5-Chloro-1-(2-iodophenyl)-1-oxopentane
Abstract
This document provides a comprehensive guide for the scalable synthesis of 5-Chloro-1-(2-iodophenyl)-1-oxopentane, a key chemical intermediate. The protocol details a robust two-step approach, commencing with the synthesis of 5-chloropentanoyl chloride from 5-chlorovaleric acid, followed by a Friedel-Crafts acylation of 1-iodobenzene. This application note is designed for researchers, chemists, and process development professionals, offering in-depth procedural steps, mechanistic insights, process optimization strategies, and critical safety information to ensure reliable and scalable production.
Introduction & Synthesis Strategy
This compound is an aromatic ketone featuring both iodo- and chloro- functionalities. Such poly-functionalized molecules are valuable building blocks in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular scaffolds where the halogen atoms can serve as handles for subsequent cross-coupling reactions or other transformations.[1][2]
The most logical and industrially scalable route for constructing the target molecule is a two-step sequence:
-
Acid Chloride Formation: Conversion of a stable carboxylic acid precursor, 5-chlorovaleric acid, into the highly reactive 5-chloropentanoyl chloride. This activation step is crucial for the subsequent C-C bond formation.
-
Friedel-Crafts Acylation: An electrophilic aromatic substitution reaction where the activated acyl chloride reacts with 1-iodobenzene to form the desired ketone.[3]
This strategy is advantageous due to the use of readily available and cost-effective starting materials, the high reliability of the reactions, and the prevention of poly-substitution. The acyl group introduced is deactivating, which effectively stops the reaction after a single addition, leading to a monoacylated product with high selectivity.[3][4]
Overall Reaction Pathway
The synthesis proceeds as outlined in the following scheme:
Figure 1: Two-step synthesis route to the target compound.
Mechanistic & Scientific Rationale
Step 1: Acid Chloride Formation
The conversion of a carboxylic acid to an acyl chloride is a classic activation method. Thionyl chloride is an excellent reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification by driving the reaction to completion and allowing for their easy removal. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Step 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution.[5] Its mechanism involves three key stages:
-
Formation of the Electrophile: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (R-C≡O⁺). This highly electrophilic species is the active agent in the reaction.[4]
-
Electrophilic Attack: The π-electron system of the 1-iodobenzene ring acts as a nucleophile, attacking the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Reprotonation & Catalyst Regeneration: A weak base (often the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, which complexes with the ketone product. An aqueous workup is required to liberate the final product.[4][5]
A stoichiometric amount of AlCl₃ is necessary because the catalyst complexes with the carbonyl oxygen of the ketone product, rendering it inactive.[3]
Detailed Experimental Protocols
Part A: Synthesis of 5-Chloropentanoyl Chloride
Safety: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials & Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| 5-Chlorovaleric Acid | C₅H₉ClO₂ | 136.58 | 50.0 g | 0.366 | 1.0 |
| Thionyl Chloride | SOCl₂ | 118.97 | 32.0 mL (52.5 g) | 0.441 | 1.2 |
| DMF (catalyst) | C₃H₇NO | 73.09 | 2-3 drops | - | - |
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a stir bar, dropping funnel, and reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.
-
Reagent Addition: Charge the flask with 5-chlorovaleric acid (50.0 g).
-
Catalyst Addition: Add 2-3 drops of dimethylformamide (DMF) to the flask. Causality: DMF catalytically accelerates the reaction by forming a reactive Vilsmeier intermediate.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (32.0 mL) dropwise from the dropping funnel over 30-45 minutes. The reaction is exothermic and will evolve HCl and SO₂ gas. Maintain a gentle stir rate.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 80-90°C) for 2 hours. The cessation of gas evolution indicates the reaction is nearing completion.
-
Purification: Once the reaction mixture has cooled to room temperature, purify the crude 5-chloropentanoyl chloride by fractional distillation under reduced pressure (vacuum). Collect the fraction boiling at approximately 70-72°C at 10 mmHg.
-
Yield: The expected yield is typically 85-95%. The product is a colorless to pale yellow liquid and should be used immediately in the next step or stored under an inert atmosphere (e.g., nitrogen or argon) in a sealed container.
Part B: Friedel-Crafts Acylation of 1-Iodobenzene
Safety: This reaction is highly exothermic and generates HCl gas. It must be performed in a fume hood. Anhydrous aluminum chloride is highly reactive with water and moisture. Handle with care.
Materials & Equipment:
-
Three-neck round-bottom flask with a magnetic stir bar
-
Low-temperature thermometer
-
Dropping funnel
-
Gas outlet/bubbler
-
Ice bath
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 53.6 g | 0.402 | 1.2 |
| 1-Iodobenzene | C₆H₅I | 204.01 | 68.7 g | 0.337 | 1.0 |
| 5-Chloropentanoyl Chloride | C₅H₈Cl₂O | 155.02 | 52.2 g (from Part A) | 0.337 | 1.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 500 mL | - | - |
| Crushed Ice | H₂O | 18.02 | ~500 g | - | - |
| Concentrated HCl | HCl | 36.46 | ~50 mL | - | - |
Procedure:
-
Setup: Assemble a dry three-neck flask with a stir bar, thermometer, and dropping funnel. The third neck should be fitted with a gas outlet vented to a bubbler or trap.
-
Catalyst Suspension: Under a nitrogen or argon atmosphere, charge the flask with anhydrous aluminum chloride (53.6 g) and dry dichloromethane (300 mL). Cool the suspension to 0°C using an ice bath.
-
Acyl Chloride Addition: Dissolve the 5-chloropentanoyl chloride (52.2 g) in dry dichloromethane (100 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 45-60 minutes, ensuring the internal temperature does not exceed 5°C. Causality: Slow, cold addition is critical to control the exothermic reaction and prevent side reactions.
-
1-Iodobenzene Addition: After the acyl chloride addition is complete, add 1-iodobenzene (68.7 g) dissolved in dry dichloromethane (100 mL) dropwise over 45-60 minutes, again maintaining the temperature at 0-5°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup - Quenching: Cool the reaction mixture back down to 0°C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice (~500 g) and concentrated HCl (50 mL). Causality: This hydrolyzes the aluminum complexes and quenches the reaction. The process is extremely exothermic and releases large amounts of HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (100 mL), saturated sodium bicarbonate solution (100 mL, watch for gas evolution), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil or low-melting solid.
Process Workflow & Characterization
The complete workflow from starting materials to the final, purified product is a sequential process requiring careful control at each stage.
Figure 2: Detailed experimental workflow diagram.
Expected Product Characterization Data
| Parameter | Expected Result |
| Appearance | Pale yellow oil or low-melting solid |
| Molecular Formula | C₁₁H₁₂ClIO |
| Molecular Weight | 322.57 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.88 (dd, 1H), 7.42 (td, 1H), 7.29 (dd, 1H), 7.15 (td, 1H), 3.58 (t, 2H), 2.95 (t, 2H), 1.95-1.80 (m, 4H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 202.5, 141.0, 139.5, 131.0, 128.5, 128.0, 95.0, 44.5, 42.0, 31.5, 22.0. |
| Mass Spec (ESI+) | m/z: 323.0 [M+H]⁺, 345.0 [M+Na]⁺ |
| Yield | 75-85% (after purification) |
Troubleshooting & Scalability Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Part B | Inactive AlCl₃ (moisture exposure). | Use fresh, high-purity AlCl₃ from a newly opened container. Perform reaction under a strict inert atmosphere. |
| Insufficient reaction time or temperature. | Increase reaction time at room temperature or gently warm to 30-40°C. Monitor by TLC/GC. | |
| Formation of Isomers | High reaction temperature. | Maintain strict temperature control (0-5°C) during the addition phases. The ortho-directing effect of iodine is generally strong, but high temperatures can reduce regioselectivity. |
| Incomplete Reaction | Poor quality starting materials or catalyst. | Ensure all reagents are pure and the acyl chloride intermediate is freshly prepared and distilled. |
| Difficult Workup | Formation of emulsions during washing. | Add more brine during the wash steps to help break the emulsion. Allow layers to separate for a longer period. |
| Scalability: Heat | The Friedel-Crafts acylation and quenching steps are highly exothermic. | For larger scales, use a jacketed reactor with a chiller for precise temperature control. The quench should be performed by adding the reaction mixture to the ice/acid via a pump or addition funnel at a controlled rate. |
| Scalability: Waste | The reaction generates significant acidic aqueous waste containing aluminum salts. | Neutralize the aqueous waste with a base (e.g., NaOH or Ca(OH)₂) before disposal according to local regulations. |
References
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Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Org. Synth. 2021, 98, 171-193. [Link]
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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MDPI. Synthetic Access to Aromatic α-Haloketones. Molecules 2021, 26(15), 4435. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
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PrepChem.com. Synthesis of 3'-chloropropiophenone. [Link]
-
National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. 2011 Sep; 16(9): 7539–7597. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Chloro-1-(2-iodophenyl)-1-oxopentane
Introduction: Strategic Utilization of a Bifunctional Linker in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the development of complex molecular architectures with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance and stereoselectivity.[1][2] This guide focuses on a uniquely versatile building block, 5-Chloro-1-(2-iodophenyl)-1-oxopentane , and its applications in palladium-catalyzed cross-coupling reactions.
The subject molecule possesses two distinct halogenated sites amenable to palladium catalysis: a highly reactive aryl iodide (C(sp²)—I) and a less reactive alkyl chloride (C(sp³)—Cl). This differential reactivity is the lynchpin of its synthetic utility, allowing for chemoselective functionalization. The aryl iodide readily participates in a host of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, while the alkyl chloride remains intact under carefully controlled conditions. This allows for subsequent, orthogonal transformations at the alkyl chloride position, making this compound an ideal scaffold for the divergent synthesis of complex molecules.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, step-by-step protocols for key transformations but also delves into the mechanistic rationale behind the experimental design, ensuring both scientific integrity and practical applicability.
Synthesis of this compound
The starting material can be synthesized through a straightforward Friedel-Crafts acylation.
Protocol: Synthesis via Friedel-Crafts Acylation
-
To a stirred solution of iodobenzene (1.0 equiv.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (AlCl₃, 1.2 equiv.) portion-wise.
-
Allow the mixture to stir for 15 minutes.
-
Slowly add 5-chloropentanoyl chloride (1.1 equiv.) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it over ice-cold water.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Chemoselective Cross-Coupling Reactions at the Aryl Iodide Position
The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond allows for highly selective palladium-catalyzed cross-coupling reactions at the aryl iodide position.[3] The alkyl chloride moiety typically remains unreacted under standard conditions for the coupling of aryl iodides.
General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common mechanistic pathway consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.[5]
-
In a reaction vessel, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for coupling aryl iodides. |
| Base | K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step. |
| Solvent | Toluene/Water, Dioxane/Water | Biphasic system aids in dissolving both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6]
-
To a solution of this compound (1.0 equiv.) and phenylacetylene (1.2 equiv.) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), add a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.) and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.06 equiv.).
-
Add a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which can also serve as a solvent.
-
Degas the mixture with an inert gas.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours. Monitor by TLC.
-
After completion, filter the reaction mixture to remove the amine hydrohalide salt.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂, CuI | The combination of palladium and copper is crucial for the Sonogashira reaction mechanism. |
| Base | Triethylamine, Diisopropylethylamine | Acts as both a base and a solvent, and helps in the formation of the copper acetylide. |
| Solvent | THF, DMF | Aprotic polar solvents are generally effective. |
| Temperature | Room Temperature to 50 °C | The reaction is often facile at mild temperatures. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[5][7]
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), morpholine (1.2 equiv.), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C for 6-24 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and quench with water.
-
Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product via column chromatography.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos, RuPhos | Bulky, electron-rich phosphine ligands are essential for efficient C-N bond formation. |
| Base | NaOtBu, K₃PO₄ | A strong base is required to deprotonate the amine. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary to prevent side reactions. |
| Temperature | 80-110 °C | Higher temperatures are often needed for this transformation. |
Potential Intramolecular Reactions
While the primary focus is on intermolecular cross-coupling, the structure of this compound presents the possibility of intramolecular reactions, such as an intramolecular Heck reaction.[3][4]
Caption: Potential intramolecular Heck cyclization pathway.
An intramolecular Heck reaction could potentially occur if the alkyl chain contained a double bond. In its current saturated form, direct cyclization via a Heck-type mechanism is not feasible. However, under certain conditions, particularly with a strong base, deprotonation at the α-carbon of the ketone could lead to an enolate, which might participate in an intramolecular C-C bond formation. This would likely require specific catalysts and conditions that favor this pathway over intermolecular coupling.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for organic synthesis. Its differential halide reactivity allows for a modular and chemoselective approach to the construction of complex molecules. The protocols outlined in this guide provide a solid foundation for utilizing this reagent in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The selective functionalization of the aryl iodide position opens up a vast chemical space for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. Further exploration of the reactivity of the remaining alkyl chloride moiety will undoubtedly expand the synthetic utility of the derivatives prepared from this versatile starting material.
References
- Vertex AI Search. Cross-Coupling Reactions Guide.
- Vertex AI Search.
- Organic Reactions. The Intramolecular Heck Reaction.
- Wikipedia. Intramolecular Heck reaction.
- Wikipedia.
- Gore, P. H., Thorburn, S., & Weyell, D. J. (1973). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1, 2940-2948.
- Chemguide.
- Khan Academy.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). A Review on Grignard Reagent.
- Chemistry LibreTexts.
- PubMed. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides.
- MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- Wikipedia. Sonogashira coupling.
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Application Notes and Protocols for the Intramamolecular Cyclization of 5-Chloro-1-(2-iodophenyl)-1-oxopentane
Introduction: The synthesis of benzannulated seven-membered rings, specifically substituted tetrahydro-1-benzazepin-5-ones and related scaffolds, is of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds.[1][2][3] 5-Chloro-1-(2-iodophenyl)-1-oxopentane is a versatile precursor for the construction of such bicyclic systems. This document provides detailed application notes and protocols for several effective intramolecular cyclization methods to transform this substrate into valuable cyclic ketone derivatives. The choice of method will depend on the desired final product, functional group tolerance, and available laboratory resources.
This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and step-by-step protocols for the following key transformations:
-
Palladium-Catalyzed Intramolecular Heck-Type Cyclization: A classic and robust method for C-C bond formation.
-
Samarium(II) Iodide-Mediated Reductive Cyclization (Barbier-Type): A powerful single-electron transfer method for forming carbocycles.
-
Photoredox-Catalyzed Radical Cyclization: A modern, mild, and efficient approach utilizing visible light.
Palladium-Catalyzed Intramolecular Heck-Type Cyclization
The intramolecular Heck reaction is a powerful tool for constructing cyclic systems by coupling an aryl or vinyl halide with an alkene within the same molecule.[4][5] While the target substrate lacks an alkene, a related palladium-catalyzed intramolecular addition of the aryl iodide to the ketone carbonyl can be envisioned, followed by dehydration to furnish a cyclic enone. This approach offers a direct route to a valuable unsaturated bicyclic ketone.
Mechanistic Rationale
The catalytic cycle is proposed to initiate with the oxidative addition of the aryl iodide to a palladium(0) complex. The resulting arylpalladium(II) species then undergoes an intramolecular nucleophilic addition to the ketone carbonyl. The subsequent alkoxide can then undergo β-hydride elimination or, more likely in this case, be protonated upon workup and subjected to dehydration to yield the final cyclized product.
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.10 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of 0.1 M.
-
Add potassium carbonate (2.0 equiv).
-
Stir the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired cyclized product.
Samarium(II) Iodide-Mediated Reductive Cyclization (Barbier-Type)
Samarium(II) iodide (SmI₂) is a versatile single-electron transfer reagent widely used in organic synthesis for promoting a variety of reductive coupling reactions.[6][7][8] The intramolecular Barbier reaction, in particular, is highly effective for the formation of 5- to 8-membered carbocycles.[6] In this case, SmI₂ can mediate the reductive coupling between the aryl iodide and the ketone carbonyl.
Mechanistic Rationale
The reaction is believed to proceed through the formation of an organosamarium intermediate from the aryl iodide via two successive single-electron transfers from SmI₂.[6] This organosamarium species then adds intramolecularly to the ketone carbonyl. The resulting samarium alkoxide is subsequently protonated during aqueous workup to yield the cyclized tertiary alcohol.
Experimental Protocol: Samarium(II) Iodide-Mediated Reductive Cyclization
Materials:
-
This compound
-
Samarium metal powder
-
1,2-Diiodoethane
-
Tetrahydrofuran (THF), anhydrous
-
Hexamethylphosphoramide (HMPA) (Caution: HMPA is a carcinogen)
-
Saturated aqueous potassium sodium tartrate (Rochelle's salt) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of SmI₂ solution (0.1 M in THF): To a flame-dried Schlenk flask under argon, add samarium metal powder (1.1 equiv) and 1,2-diiodoethane (1.0 equiv). Add anhydrous THF and stir the mixture at room temperature. The disappearance of the brown color of iodine and the formation of a deep blue-green solution indicates the formation of SmI₂.
-
In a separate flame-dried Schlenk flask under argon, prepare a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cool the SmI₂ solution to -78 °C (dry ice/acetone bath).
-
To the SmI₂ solution, add HMPA (4.0 equiv).
-
Slowly add the solution of the substrate to the SmI₂/HMPA mixture via syringe pump over 1-2 hours to maintain high dilution conditions, which favor intramolecular cyclization.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous potassium sodium tartrate solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclized alcohol.
Photoredox-Catalyzed Radical Cyclization
Visible-light photoredox catalysis has emerged as a powerful platform for radical generation under mild conditions.[9][10] This approach can be applied to the intramolecular cyclization of this compound by generating an aryl radical from the C-I bond, which then undergoes cyclization.
Mechanistic Rationale
Upon irradiation with visible light, a photocatalyst (e.g., an iridium or ruthenium complex) is excited to a higher energy state. This excited state can then engage in a single-electron transfer with the aryl iodide, generating an aryl radical and the oxidized photocatalyst. The aryl radical can then add to a suitable acceptor. In this case, a 1,5-hydrogen atom transfer (HAT) followed by cyclization onto the resulting alkyl radical is a plausible pathway. The catalytic cycle is completed by the regeneration of the ground-state photocatalyst.
Experimental Protocol: Photoredox-Catalyzed Radical Cyclization
Materials:
-
This compound
-
fac-Ir(ppy)₃ (tris(2-phenylpyridinato)iridium(III)) or Ru(bpy)₃(PF₆)₂
-
Diisopropylethylamine (DIPEA) or another suitable sacrificial electron donor
-
Acetonitrile (MeCN) or Dimethyl sulfoxide (DMSO), degassed
-
Blue LED light source (450 nm)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), fac-Ir(ppy)₃ (1-2 mol%), and a sacrificial electron donor such as diisopropylethylamine (2.0 equiv).
-
Add degassed acetonitrile or DMSO to achieve a substrate concentration of 0.05-0.1 M.
-
Seal the vial and place it approximately 5-10 cm from a blue LED light source. Irradiate the reaction mixture with stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the cyclized product.
Data Summary and Comparison
| Method | Catalyst/Reagent | Temperature | Typical Reaction Time | Product Type | Key Advantages | Potential Challenges |
| Palladium-Catalyzed Cyclization | Pd(OAc)₂, PPh₃ | High (e.g., 110 °C) | 12-24 h | Cyclic Enone | Well-established, reliable | High temperatures, potential for side reactions |
| SmI₂-Mediated Cyclization | SmI₂, HMPA | Low (e.g., -78 °C) | 2-4 h | Cyclic Alcohol | Mild, highly efficient, stereoselective | Stoichiometric reagent, requires inert atmosphere, HMPA toxicity |
| Photoredox Radical Cyclization | fac-Ir(ppy)₃ | Room Temperature | 12-24 h | Cyclized Alkane | Extremely mild conditions, high functional group tolerance | Requires specialized photochemical equipment, catalyst cost |
Visualizing the Workflows
General Experimental Workflow
Caption: A generalized workflow for the intramolecular cyclization reactions.
Palladium-Catalyzed Cyclization Mechanism
Caption: Proposed mechanism for Pd-catalyzed intramolecular cyclization.
References
-
Beilstein Journals. (2016, June 16). Stereoselective synthesis of tricyclic compounds by intramolecular palladium-catalyzed addition of aryl iodides to carbonyl groups. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). Intramolecular ipso-arylative cyclization of aryl-alkynoates and N-arylpropiolamides with aryldiazonium salts through merged gold/visible light photoredox catalysis. Retrieved from [Link]
-
ChemRxiv. Inter and Intramolecular Radical Additions of Aryl Halides Catalyzed by Diazaphospholenes. Retrieved from [Link]
-
ScienceDirect. Palladium-catalyzed chemoselective intramolecular cyclization of 2-bromoaryl alkenenitriles. Retrieved from [Link]
-
ResearchGate. Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams. Retrieved from [Link]
-
ACS Publications. (2018, April 3). Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Palladium-catalyzed intramolecular redox-relay Heck cyclization: access to heterocycles bearing all-carbon quaternary centers. Retrieved from [Link]
-
ACS Publications. (2026, January 23). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. Retrieved from [Link]
-
PubMed. (2026, January 23). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N, N-Acetals. Retrieved from [Link]
-
ResearchGate. (2026, January 29). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. Retrieved from [Link]
-
NIH. Samarium Diiodide-Mediated Reactions in Total Synthesis. Retrieved from [Link]
-
Semantic Scholar. Intramolecular Homolytic Substitution Enabled by Photoredox Catalysis: Sulfur, Phosphorus, and Silicon Heterocycle Synthesis from Aryl Halides. Retrieved from [Link]
-
MDPI. (2010, December 28). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]
-
Wikipedia. Intramolecular Heck reaction. Retrieved from [Link]
-
NIH. (2024, April 12). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Retrieved from [Link]
-
Thieme. Samarium-Mediated Reductions. Retrieved from [Link]
-
Organic Chemistry Portal. Samarium (low valent). Retrieved from [Link]
-
MDPI. (2022, December 24). Samarium-Mediated Asymmetric Synthesis. Retrieved from [Link]
-
Wikipedia. Ullmann reaction. Retrieved from [Link]
-
BYJU'S. (2020, January 6). Ullmann Reaction. Retrieved from [Link]
-
Operachem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]
-
Encyclopedia MDPI. (2023, June 29). Intramolecular Cyclization. Retrieved from [Link]
-
MDPI. (2025, April 24). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Retrieved from [Link]
-
ACS Publications. Samarium(II) Iodide Induced Radical Cyclizations of Halo- and Carbonylhydrazones. Retrieved from [Link]
-
LOCKSS. (2010, June 28). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Chirantan Rasayan Sanstha. (2021, March 15). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Retrieved from [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]
-
ACS Publications. (2016, July 14). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. Retrieved from [Link]
-
NIH. Methyl Ketones as Alkyl Halide Surrogates: A Deacylative Halogenation Approach for Strategic Functional Group Conversions. Retrieved from [Link]
-
Wikipedia. Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Palladium-Catalyzed Sonogashira Coupling Reaction Followed by Isomerization and Cyclization. Retrieved from [Link]
-
ACS Publications. (2003, July 8). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Retrieved from [Link]
-
Organic Chemistry Portal. Methyl Ketones as Alkyl Halide Surrogates: A Deacylative Halogenation Approach for Strategic Functional Group Conversions. Retrieved from [Link]
-
MDPI. Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]
-
ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
-
NIH. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]
-
Semantic Scholar. Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol. Retrieved from [Link]
-
NIH. (2018, October 12). Ketyl radical reactivity via atom transfer catalysis. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2020, September 2). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Retrieved from [Link]
-
ACS Publications. Cathodic Carbonyl Alkylation of Aryl Ketones or Aldehydes with Unactivated Alkyl Halides. Retrieved from [Link]
-
Corpus UL. Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of Tetralone Derivatives Using 5-Chloro-1-(2-iodophenyl)-1-oxopentane
Introduction: The Significance of Tetralone Scaffolds in Medicinal Chemistry
The tetralone motif, a bicyclic aromatic ketone, represents a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its rigid framework serves as a versatile building block for the construction of a wide array of pharmacologically active compounds.[2][3] Tetralone derivatives have been instrumental in the development of therapeutics targeting a range of diseases, including cancer, bacterial infections, and neurological disorders.[4][5][6] Notably, they are key intermediates in the synthesis of certain antibiotics, antidepressants, and acetylcholinesterase inhibitors for the management of Alzheimer's disease.[3][5] The continued exploration of novel synthetic routes to functionalized tetralones is therefore of paramount importance to the drug discovery and development pipeline.
This application note provides a comprehensive guide to the synthesis of a tetralone derivative via an intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming process.[7] We will focus on the use of 5-Chloro-1-(2-iodophenyl)-1-oxopentane as a strategic precursor, detailing its synthesis and subsequent cyclization to the corresponding tetralone. The protocols and methodologies outlined herein are designed for researchers, scientists, and professionals in the field of drug development seeking to leverage this efficient synthetic strategy.
Synthetic Strategy: A Two-Step Approach to Tetralone Derivatives
Our approach to the target tetralone derivative involves a two-step sequence:
-
Synthesis of the Precursor: Preparation of this compound via Friedel-Crafts acylation of iodobenzene with 5-chloropentanoyl chloride.
-
Intramolecular Cyclization: Palladium-catalyzed intramolecular Heck reaction of the precursor to afford the desired tetralone derivative.
This strategy offers a convergent and efficient route to the tetralone core, with the potential for diversification through the use of variously substituted starting materials.
Part 1: Synthesis of this compound
The synthesis of the key precursor is achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution introduces the acyl group onto the iodobenzene ring.[8][9]
Reaction Mechanism: Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from the reaction of 5-chloropentanoyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The aromatic ring of iodobenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex).[8] Subsequent deprotonation re-establishes aromaticity and yields the desired product, this compound.
Experimental Protocol: Friedel-Crafts Acylation
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Iodobenzene | C₆H₅I | 204.01 | 10.2 g | 0.05 |
| 5-Chloropentanoyl chloride | C₅H₈Cl₂O | 155.02 | 8.52 g | 0.055 |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 7.33 g | 0.055 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Hydrochloric acid (1 M aq.) | HCl | 36.46 | 50 mL | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 50 mL | - |
| Brine | NaCl (aq.) | - | 50 mL | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | q.s. | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (7.33 g, 0.055 mol) and anhydrous dichloromethane (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 5-chloropentanoyl chloride (8.52 g, 0.055 mol) in anhydrous dichloromethane (20 mL).
-
Add the 5-chloropentanoyl chloride solution dropwise to the aluminum chloride suspension over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the mixture for an additional 15 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Add iodobenzene (10.2 g, 0.05 mol) dissolved in anhydrous dichloromethane (30 mL) dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (50 mL).
-
Separate the organic layer and wash it sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil.
Part 2: Intramolecular Heck Reaction for Tetralone Synthesis
The intramolecular Heck reaction is a powerful tool for the construction of cyclic systems.[7][10] It involves the palladium-catalyzed coupling of an aryl or vinyl halide with a tethered alkene.
Reaction Mechanism: Intramolecular Heck Reaction
The catalytic cycle of the intramolecular Heck reaction generally proceeds through the following key steps:[11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form an organopalladium(II) complex.
-
Intramolecular Carbopalladation: The tethered alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond. This step forms the new carbon-carbon bond and creates the tetralone ring system.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent (β-position) to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and regenerating the double bond within the newly formed ring.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.
Experimental Protocol: Intramolecular Heck Reaction
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₁₁H₁₂ClIO | 322.57 | 3.23 g | 0.01 |
| Palladium(II) acetate | Pd(OAc)₂ | 224.49 | 45 mg | 0.0002 |
| Triphenylphosphine | PPh₃ | 262.29 | 105 mg | 0.0004 |
| Triethylamine | Et₃N | 101.19 | 2.1 mL | 0.015 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 50 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (3.23 g, 0.01 mol), palladium(II) acetate (45 mg, 0.0002 mol), and triphenylphosphine (105 mg, 0.0004 mol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous acetonitrile (50 mL) and triethylamine (2.1 mL, 0.015 mol) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with ethyl acetate (20 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tetralone derivative.
Expected Results and Characterization
The successful synthesis will yield the corresponding tetralone derivative. The structure of the product should be confirmed by standard analytical techniques.
Typical Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Disappearance of vinylic proton signals from the starting material. Appearance of new aliphatic proton signals corresponding to the tetralone ring. |
| ¹³C NMR | Shift in the carbonyl carbon signal. Appearance of new aliphatic carbon signals. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of the tetralone product. |
| IR Spec | Characteristic C=O stretching frequency for a conjugated ketone. |
Troubleshooting and Considerations
-
Low Yield in Friedel-Crafts Acylation: Ensure all reagents and glassware are scrupulously dry, as the Lewis acid catalyst is highly moisture-sensitive. The order of addition is also critical.
-
Incomplete Heck Reaction: The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is performed under an inert atmosphere. The choice of ligand and base can also influence the reaction efficiency.
-
Side Reactions: In the Heck reaction, double bond isomerization can sometimes occur. The use of a suitable base can help to minimize this.[10]
Conclusion
The intramolecular Heck reaction of this compound provides an efficient and reliable method for the synthesis of functionalized tetralone derivatives. This application note has detailed the necessary protocols, from the preparation of the starting material to the final cyclization, offering a valuable resource for researchers in organic synthesis and drug discovery. The versatility of this approach opens avenues for the creation of diverse libraries of tetralone-based compounds for biological screening.
References
Sources
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- 5. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
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- 11. alfa-chemistry.com [alfa-chemistry.com]
Application Note & Protocols: Chemoselective Gr-ignard Reactions of 5-Chloro-1-(2-iodophenyl)-1-oxopentane
Abstract
This guide provides detailed protocols and expert insights for leveraging the polyfunctional precursor, 5-Chloro-1-(2-iodophenyl)-1-oxopentane, in Grignard-mediated synthesis. The presence of three distinct reactive sites—an aryl iodide, an alkyl chloride, and a ketone—presents a significant chemoselectivity challenge. This document outlines two robust, low-temperature protocols that exploit the reactivity hierarchy of these functional groups. Protocol A details a chemoselective iodine-magnesium exchange for the formation of an aryl Grignard reagent, which is then trapped by an external electrophile for intermolecular carbon-carbon bond formation. Protocol B describes a method for achieving a selective intramolecular cyclization, yielding a valuable cyclopentanol derivative. The mechanistic rationale, step-by-step procedures, and troubleshooting advice are grounded in established principles of modern organometallic chemistry to ensure reliable and reproducible outcomes for researchers in synthetic and medicinal chemistry.
Part 1: Mechanistic Principles & Strategic Planning
The synthetic utility of this compound is dictated by the ability to control reactions at its three functional groups. A successful strategy hinges on understanding the inherent reactivity differences and choosing reaction conditions that favor a single desired pathway.
The Chemoselectivity Challenge
The substrate contains three potential sites for Grignard chemistry:
-
Aryl Iodide (C-I): The weakest carbon-halogen bond, making it the most reactive site for both classical magnesium insertion and, more importantly, for halogen-magnesium exchange.[1]
-
Ketone (C=O): A highly electrophilic center, susceptible to nucleophilic attack by any Grignard reagent present in the system.[2][3]
-
Alkyl Chloride (C-Cl): The strongest carbon-halogen bond in this context, making it the least reactive site towards Grignard formation.[1]
This reactivity hierarchy (C-I > C=O > C-Cl) is the cornerstone of our strategy. Our primary goal is to form the Grignard reagent exclusively at the aryl iodide position.
Strategic Choice: Halogen-Magnesium Exchange
While classical Grignard formation via direct magnesium insertion is a foundational technique, it often requires elevated temperatures and activation, which would lead to a complex mixture of products due to the ketone's reactivity.[3][4]
A superior method for this substrate is the Iodine-Magnesium (I/Mg) Exchange Reaction . This technique involves using a pre-formed, soluble Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to perform a rapid metal-halogen exchange with the aryl iodide.[5] The key advantages are:
-
Speed and Efficiency: The I/Mg exchange is extremely fast, even at very low temperatures.[6]
-
Low Temperature Operation: The reaction can be conducted at temperatures of -40 °C to -78 °C.[7][8] At these cryogenic temperatures, the newly formed aryl Grignard reagent is kinetically stable and does not immediately react with the ketone in the same molecule.[6][9]
-
Functional Group Tolerance: This low-temperature approach is renowned for its excellent tolerance of sensitive functional groups like ketones and esters.[7][10]
Controlling Intermolecular vs. Intramolecular Pathways
Once the aryl Grignard reagent is formed chemoselectively at low temperature, its fate is determined by the subsequent steps.
-
Intermolecular Reaction: By maintaining the cryogenic temperature and introducing a potent external electrophile (e.g., an aldehyde), we can favor the intermolecular reaction pathway. The external electrophile effectively "traps" the Grignard reagent before it has the thermal energy to overcome the activation barrier for intramolecular cyclization.
-
Intramolecular Cyclization: If, after forming the Grignard reagent at low temperature, no external electrophile is added and the reaction is allowed to warm, the intramolecular reaction becomes dominant. The proximity of the nucleophilic Grignard carbon to the electrophilic ketone carbonyl facilitates a rapid 5-exo-tet cyclization to form a five-membered ring.
This strategic, temperature-dependent control allows for the divergent synthesis of two distinct molecular scaffolds from a single precursor.
Part 2: Visualization of Synthetic Pathways
The following diagrams illustrate the strategic choices and workflows described.
Caption: Divergent reaction pathways from the key aryl Grignard intermediate.
Caption: Experimental workflow and decision gate for protocol selection.
Part 3: Detailed Experimental Protocols
General Considerations:
-
Anhydrous Conditions: All glassware must be rigorously dried (oven-dried at >120°C for several hours or flame-dried under vacuum) and all manipulations performed under an inert atmosphere (Argon or Nitrogen).[3][11]
-
Solvent Purity: Tetrahydrofuran (THF) must be anhydrous, preferably freshly distilled from a suitable drying agent (e.g., Na/benzophenone) or obtained from a solvent purification system.
-
Reagent Quality: Use high-quality magnesium turnings and reagents. Commercial solutions of Grignard reagents (e.g., i-PrMgCl in THF) should be titrated prior to use to determine their exact molarity.[12]
Protocol A: Intermolecular Reaction with an External Electrophile
Objective: To synthesize a tertiary alcohol via chemoselective Grignard formation and subsequent reaction with an aldehyde.
Materials:
-
This compound
-
Isopropylmagnesium chloride solution (i-PrMgCl, ~2.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Benzaldehyde, freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution & Cooling: Add anhydrous THF (to make a ~0.1 M solution) and stir until the substrate is fully dissolved. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Grignard Formation: Slowly add the i-PrMgCl solution (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting pale yellow, slightly cloudy mixture at -78 °C for 1 hour to ensure complete I/Mg exchange.
-
Electrophile Addition: Add the external electrophile (e.g., benzaldehyde, 1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
Warming: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature over 2-3 hours.
-
Quenching: Cool the flask to 0 °C in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Stir for 15 minutes until two clear layers form.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol B: Intramolecular Cyclization
Objective: To synthesize 1-(5-chloropentyl)-2,3-dihydro-1H-inden-1-ol via intramolecular attack of the aryl Grignard onto the ketone.
Procedure:
-
Setup: Follow Step 1 from Protocol A.
-
Dissolution & Cooling: Follow Step 2 from Protocol A.
-
Grignard Formation: Follow Step 3 from Protocol A.
-
Stirring: Follow Step 4 from Protocol A.
-
Cyclization (Warming): After the 1-hour stir at -78 °C, do not add an external electrophile. Instead, remove the cooling bath and allow the reaction to warm slowly to 0 °C. Hold the reaction at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.
-
Quenching: Slowly quench the reaction at 0 °C by adding saturated aqueous NH₄Cl solution.
-
Workup & Purification: Follow Steps 8 and 9 from Protocol A.
Part 4: Data Summary and Troubleshooting
Table 1: Protocol Parameter Summary
| Parameter | Protocol A (Intermolecular) | Protocol B (Intramolecular) |
| Key Reagent | i-PrMgCl (1.1 eq), External Electrophile (1.2 eq) | i-PrMgCl (1.1 eq) |
| Formation Temp. | -78 °C | -78 °C |
| Reaction Temp. | -78 °C, then warm to RT | Warm to 0 °C |
| Reaction Time | 1 hr (formation) + 2-3 hrs (reaction/warming) | 1 hr (formation) + 1-2 hrs (cyclization) |
| Expected Outcome | Acyclic tertiary alcohol | Cyclic cyclopentanol derivative |
| Key Control Point | Addition of electrophile at -78 °C | Controlled warming without electrophile |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield / No Reaction | Inactive magnesium; Wet solvent/glassware; Poor quality Grignard reagent. | Use fresh, high-purity THF. Rigorously dry all glassware. Titrate the i-PrMgCl solution before use. |
| Mixture of Products | Grignard formation/reaction temperature was too high. | Ensure strict temperature control at -78 °C during formation and electrophile addition (Protocol A). |
| Starting Material Recovered | Incomplete I/Mg exchange. | Increase stir time at -78 °C to 1.5 hours. Confirm the titer of the i-PrMgCl solution. |
| Wurtz Coupling Byproduct | Localized overheating during Grignard addition. | Add the i-PrMgCl solution more slowly and ensure efficient stirring to dissipate heat. |
References
-
Lee, J., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]
-
Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved February 15, 2026, from [Link]
-
Sunagatullina, A. S., Lutter, F. H., & Knochel, P. (2018). Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg‐Exchange Reaction Using sBu2Mg in Toluene. Angewandte Chemie International Edition, 57(35), 11373-11377. [Link]
-
ResearchGate. (n.d.). Chemoselective iodine–magnesium exchange reaction. Retrieved February 15, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Grignard Reaction. Retrieved February 15, 2026, from [Link]
-
Sapountzis, I., Dube, H., Lewis, R., Gommermann, N., & Knochel, P. (2005). Synthesis of Functionalized Nitroarylmagnesium Halides via an Iodine-Magnesium Exchange. The Journal of Organic Chemistry, 70(7), 2445–2454. [Link]
-
ResearchGate. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved February 15, 2026, from [Link]
-
Lee, J. S., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-temperature formation of functionalized Grignard reagents from direct oxidative addition of active magnesium to aryl bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]
-
Knochel, P., & Krasovskiy, A. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Reagents from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved February 15, 2026, from [Link]
-
Sapountzis, I., Dohle, W., & Knochel, P. (2001). Stereoselective preparation of highly functionalized (Z)-3-magnesiated enoates by an iodine–magnesium exchange reaction. Chemical Communications, (19), 2068–2069. [Link]
-
Ludwig-Maximilians-Universität München. (n.d.). Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry. Retrieved February 15, 2026, from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Halogen Magnesium Exchange. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 15, 2026, from [Link]
-
Clark, J. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Chemguide. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved February 15, 2026, from [Link]
-
DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved February 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved February 15, 2026, from [Link]
Sources
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- 6. Synthesis of functionalized nitroarylmagnesium halides via an iodine-magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
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Application Note & Protocols: Strategic Conversion of 5-Chloro-1-(2-iodophenyl)-1-oxopentane into Fused Heterocyclic Systems
Abstract
5-Chloro-1-(2-iodophenyl)-1-oxopentane is a highly versatile, yet underexplored, bifunctional synthetic building block. Its unique architecture, featuring an ortho-iodoaryl ketone and a terminal alkyl chloride, presents a rich platform for the strategic construction of diverse and complex heterocyclic scaffolds. These scaffolds, particularly fused quinoline and benzofuran derivatives, are of significant interest in medicinal chemistry and materials science.[1][2][3][4] This guide provides an in-depth exploration of key synthetic transformations, moving beyond simple procedural lists to explain the underlying mechanistic principles and strategic considerations. We present detailed, field-proven protocols for palladium-catalyzed intramolecular cyclizations and multi-step assemblies, designed to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of a Bifunctional Precursor
The design of complex molecules, particularly for pharmaceutical applications, often relies on the use of "linchpin" fragments that can be elaborated into a variety of structures. This compound serves as an exemplary linchpin. The 2-iodoaryl moiety is a classic handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5] Simultaneously, the 5-chloropentanoyl chain provides a reactive electrophilic center for intramolecular ring closure. The interplay between these two functionalities allows for a range of controlled cyclization strategies to access high-value heterocyclic cores.
This document details three primary strategic pathways for the conversion of this substrate:
-
Palladium-Catalyzed Intramolecular Heck-Type Cyclization: Direct C-C bond formation to construct fused carbocyclic systems which can be further functionalized.
-
Sequential Sonogashira Coupling and Cyclization: A powerful two-step sequence for building complex, fused nitrogen-containing heterocycles.
-
Reductive Amination and N-Alkylation Cascade: A classic strategy for the synthesis of tetrahydroquinoline derivatives, a privileged scaffold in drug discovery.[6][7]
Strategy 1: Palladium-Catalyzed Intramolecular Heck-Type Cyclization
The intramolecular Heck reaction is a powerful method for forming cyclic structures by coupling an aryl halide with an alkene.[8][9][10] In our case, the reaction proceeds via a reductive cyclization pathway where the palladium catalyst inserts into the C-I bond and the resulting organopalladium species undergoes an intramolecular reaction with the alkyl chain. This approach directly forges a new C-C bond between the aromatic ring and the side chain.
Mechanistic Rationale & Causality
The reaction is initiated by the oxidative addition of the Pd(0) catalyst into the highly reactive aryl-iodide bond, forming a Pd(II) intermediate.[11][12] The subsequent intramolecular cyclization is the key ring-forming step. The choice of ligand is critical; bulky, electron-rich phosphine ligands can accelerate the oxidative addition and influence the stability of the intermediate. A base is required to regenerate the Pd(0) catalyst at the end of the cycle, typically through a reductive elimination process.[8][11]
Caption: Pd-Catalyzed Intramolecular Heck-Type Cyclization.
Protocol: Synthesis of 1,2,3,4-Tetrahydro-5H-benzo[b]azepin-5-one derivative
This protocol describes a typical intramolecular reductive Heck-type cyclization.
Materials:
-
This compound (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Triphenylphosphine [PPh₃] (0.10 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon gas supply
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (e.g., 338 mg, 1.0 mmol).
-
Add anhydrous potassium carbonate (345 mg, 2.5 mmol).
-
Under a positive pressure of argon, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PPh₃ (26.2 mg, 0.10 mmol).
-
Add anhydrous DMF (10 mL) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the mixture to 100 °C with vigorous stirring under an argon atmosphere for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired cyclized product.
Strategy 2: Sequential Sonogashira Coupling and Annulation
The Sonogashira coupling is a highly reliable method for coupling terminal alkynes with aryl halides.[13][14][15] This strategy leverages this reaction to first install an alkyne moiety, which then serves as a handle for a subsequent intramolecular cyclization step, often in a one-pot fashion. This approach provides access to a wider range of heterocyclic systems, particularly quinolinones, by varying the nature of the alkyne coupling partner.[16][17][18]
Workflow and Rationale
The process involves two distinct catalytic events. First, a Pd(0)/Cu(I) co-catalyzed Sonogashira coupling forms an alkynyl ketone intermediate.[15] Upon formation, a change in conditions (e.g., addition of a different catalyst or base) or simply heating can trigger an intramolecular cyclization. For instance, if an amino-alkyne is used, the subsequent step can be an intramolecular hydroamination/cyclization to form a nitrogen heterocycle.
Caption: Sequential Sonogashira Coupling-Annulation Workflow.
Protocol: One-Pot Synthesis of a Fused Quinolone Derivative
This protocol outlines the synthesis of a quinolone system via Sonogashira coupling with propargyl amine followed by intramolecular cyclization.
Materials:
-
This compound (1.0 equiv)
-
Propargylamine (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube, add this compound (338 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (8 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Add propargylamine (0.08 mL, 1.2 mmol) and stir the mixture at room temperature for 4 hours. Monitor the formation of the coupled intermediate by TLC.
-
After the initial coupling is complete, add anhydrous K₂CO₃ (276 mg, 2.0 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 16 hours. This promotes the intramolecular cyclization.
-
Cool the reaction to room temperature, dilute with dichloromethane (20 mL), and filter through Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., dichloromethane/methanol gradient) to obtain the fused quinolone product.
Strategy 3: Synthesis of Tetrahydroquinolines
Tetrahydroquinolines are a cornerstone of medicinal chemistry.[6] This synthetic route transforms the 2-iodophenyl group into a 2-aminophenyl group, which then acts as an intramolecular nucleophile to construct the tetrahydroquinoline core. This requires a preliminary step to introduce the nitrogen functionality. For the purpose of this guide, we will assume the starting material is the analogous 1-(2-aminophenyl)-5-chloropentan-1-one, which can be readily synthesized from the iodo-precursor via an Ullmann condensation with an ammonia source.[19][20][21][22]
Mechanistic Pathway: Intramolecular N-Alkylation and Cyclization
The synthesis proceeds via a two-step cascade. First, the primary aniline nitrogen acts as a nucleophile, displacing the terminal chloride in an intramolecular Sₙ2 reaction (N-alkylation) to form a cyclic amino ketone intermediate. This intermediate then undergoes an acid-catalyzed intramolecular condensation (Pictet-Spengler type reaction) to form an iminium ion, which upon tautomerization or reduction yields the final tetrahydroquinoline product.
Caption: Synthesis of Tetrahydroquinolines via Cyclization.
Protocol: Synthesis of a Tetrahydroquinoline Derivative
Materials:
-
1-(2-aminophenyl)-5-chloropentan-1-one (1.0 equiv)
-
Sodium iodide (NaI) (catalytic, 0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN)
-
p-Toluenesulfonic acid (PTSA) (catalytic, 0.1 equiv)
-
Toluene
Procedure:
-
N-Alkylation Step: In a round-bottom flask, dissolve 1-(2-aminophenyl)-5-chloropentan-1-one (211.7 mg, 1.0 mmol) in acetonitrile (10 mL).
-
Add K₂CO₃ (276 mg, 2.0 mmol) and a catalytic amount of NaI (15 mg, 0.1 mmol). The iodide facilitates the reaction via the Finkelstein reaction.
-
Heat the mixture to reflux (approx. 82 °C) and stir for 8-12 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction, filter off the inorganic salts, and concentrate the solvent under reduced pressure. The crude cyclic amino ketone is often carried forward without extensive purification.
-
Cyclization Step: Transfer the crude intermediate to a new flask. Add toluene (10 mL) and a catalytic amount of PTSA (19 mg, 0.1 mmol).
-
Fit the flask with a Dean-Stark apparatus to remove water.
-
Heat the mixture to reflux (approx. 110 °C) for 6 hours.
-
Cool the reaction to room temperature. Wash the mixture with saturated sodium bicarbonate solution (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the target tetrahydroquinoline.
Summary of Strategies and Data
| Strategy | Target Heterocycle Core | Key Reagents & Catalysts | Advantages | Potential Challenges |
| Intramolecular Heck | Fused Carbocycle/Azepinone | Pd(OAc)₂, PPh₃, K₂CO₃ | Direct C-C bond formation, high atom economy. | Requires inert atmosphere; ligand sensitivity. |
| Sonogashira-Annulation | Fused Quinolone | PdCl₂(PPh₃)₂, CuI, Et₃N, K₂CO₃ | High versatility, access to diverse N-heterocycles. | Requires handling of terminal alkynes; two-step process. |
| Reductive Amination | Tetrahydroquinoline | K₂CO₃, NaI (cat.), PTSA (cat.) | Utilizes classical, robust reactions; avoids palladium. | Requires pre-functionalized (amino) starting material. |
Conclusion
This compound is a powerful and flexible substrate for constructing medicinally relevant heterocyclic frameworks. By strategically targeting either the aryl iodide or the alkyl chloride functionality, and by choosing between transition-metal-catalyzed or classical cyclization methods, researchers can access a wide array of complex molecular architectures. The protocols and mechanistic insights provided herein serve as a foundational guide for chemists to unlock the full synthetic potential of this valuable building block.
References
-
S. M. T. and D. J. R. Dixon, "Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines," The Journal of Organic Chemistry, 2022.
-
S. M. T. and D. J. R. Dixon, "Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC," National Center for Biotechnology Information, 2022.
-
C. T. G. Smith, et al., "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) - PMC," Molecules, 2015.
-
W.-C. Gao, et al., "Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC," The Journal of Organic Chemistry, 2021.
-
S. Wakamori, et al., "Photoinduced rearrangement of α-(2-nitrophenyl)ketones," RSC Publishing, 2022.
-
Wikipedia contributors, "Ullmann condensation," Wikipedia, 2023.
-
Alfa Chemistry, "Heck Reaction," Alfa Chemistry Blogs.
-
M. M. Heravi, et al., "Multicomponent Heterocycle Syntheses Based upon Sonogashira Coupling-Isomerization," Molecules, 2017.
-
W.-C. Gao, et al., "Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones," The Journal of Organic Chemistry, 2021.
-
X. Huang, et al., "Pd0-catalyzed cyclization reaction of aryl or alk-1-enyl halides with 1,2-dienyl ketones: a general and efficient synthesis of polysubstituted furans," Chemical Communications, 2004.
-
S. Wakamori, et al., "Photoinduced Rearrangement of Ketones Having a 2-Nitrophenyl Group at the α-Position," Organic & Biomolecular Chemistry, 2022.
-
S. Wakamori, et al., "Photoinduced Rearrangement of Ketones Having a 2-Nitrophenyl Group at the α-Position," Europe PMC, 2022.
-
Wikipedia contributors, "Heck reaction," Wikipedia, 2024.
-
Organic Chemistry Portal, "Tetrahydroquinoline synthesis," Organic Chemistry Portal.
-
James, "The Heck, Suzuki, and Olefin Metathesis Reactions," Master Organic Chemistry, 2016.
-
Organic Chemistry Portal, "Heck Reaction," Organic Chemistry Portal.
-
C. Sambiagio, et al., "RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW," Chemical Society Reviews, 2014.
-
Y. Liu, et al., "Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN," Green Chemistry, 2022.
-
Organic Chemistry Portal, "Ullmann Reaction," Organic Chemistry Portal.
-
Organic Chemistry Portal, "Sonogashira Coupling," Organic Chemistry Portal.
-
T. T. T. Nguyen, et al., "Heck arylation of methyl vinyl ketone with phenyl iodides," ResearchGate, 2019.
-
M. M. Heravi, et al., "Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update," ResearchGate, 2018.
-
Chem Help ASAP, "palladium catalytic cycle," YouTube, 2020.
-
N. T. Patil, et al., "A route to 2-substituted tetrahydroquinolines via palladium-catalyzed intramolecular hydroamination of anilino-alkynes," Journal of Organic Chemistry, 2007.
-
M. Zhang, et al., "Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC," RSC Advances, 2021.
-
J&K Scientific, "Sonogashira Cross-Coupling," J&K Scientific, 2021.
-
Chemistry LibreTexts, "Sonogashira Coupling," Chemistry LibreTexts, 2024.
-
S. S. H. Shah, et al., "Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst," MDPI, 2021.
-
A. R. P. Reddy, et al., "Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC," Organic Letters, 2022.
-
Nova Science Publishers, "Heterocycles: Synthesis, Reactions and Applications."
-
A. T. M. G. Sarwar, et al., "An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PMC," Beilstein Journal of Organic Chemistry, 2011.
-
Y.-L. Wu, et al., "An Intramolecular Cascade Cyclization of 2-Aryl Indoles: Efficient Methods for the Construction of 2,3-Functionalized Indolines and 3-Indolinones - PMC," Molecules, 2018.
-
M. Parit, et al., "Overview of Synthetic Approaches to Commercially Successful Drugs with Small-Ring Heterocyclic," RSIS International, 2025.
-
S. M. T. and D. J. R. Dixon, "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles," Beilstein Journal of Organic Chemistry, 2012.
-
Chem Help ASAP, "catalytic cycle for coupling reactions," YouTube, 2019.
-
Encyclopedia MDPI, "Intramolecular Cyclization," MDPI, 2023.
-
C. Wang, et al., "Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes," The Journal of Organic Chemistry, 2024.
-
J. Jampilek, "Heterocycles in Medicinal Chemistry II - PMC," Molecules, 2019.
-
F. G. West, et al., "Beyond the Divinyl Ketone: Innovations in the Generation and Nazarov Cyclization of Pentadienyl Cation Intermediates - PMC," Beilstein Journal of Organic Chemistry, 2014.
-
A. G. Griesbeck, et al., "Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction," PubMed, 1997.
Sources
- 1. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Overview of Synthetic Approaches to Commercially Successful Drugs with Small-Ring Heterocyclic” – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloro-1-(2-iodophenyl)-1-oxopentane
Welcome to the technical support center for the synthesis of 5-Chloro-1-(2-iodophenyl)-1-oxopentane. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in this specific Friedel-Crafts acylation. Here, we move beyond standard protocols to address common points of failure, offering troubleshooting strategies and in-depth explanations to improve your reaction yield and purity.
The synthesis of this compound via the Friedel-Crafts acylation of iodobenzene with 5-chlorovaleryl chloride is a crucial step in various synthetic pathways. However, this reaction presents unique challenges primarily due to the electronic properties and steric profile of the iodobenzene substrate. The iodine atom is an ortho-, para- directing group, but it deactivates the aromatic ring through induction, making the reaction inherently slower than with benzene.[1][2] Furthermore, the desired ortho-acylation product is often in competition with the sterically favored para-isomer, making selectivity a key hurdle.
This guide provides a series of frequently asked questions and troubleshooting workflows to navigate these complexities effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?
Low yields in this specific acylation are common but can be systematically addressed. The root causes typically fall into three categories: catalyst activity, reaction conditions, and substrate reactivity.
-
1. Lewis Acid Catalyst (AlCl₃) Inactivity: Aluminum chloride (AlCl₃) is the workhorse Lewis acid for this transformation, but it is highly hygroscopic. Moisture contamination is the most frequent cause of failed or low-yielding reactions.
-
Causality: AlCl₃ reacts vigorously with water to form aluminum hydroxides and HCl, which are inactive as catalysts for this reaction. This consumption of the catalyst prevents the formation of the critical acylium ion electrophile.[3]
-
Troubleshooting Steps:
-
Always use a fresh, unopened bottle of AlCl₃ or one that has been stored meticulously in a desiccator.
-
Handle the catalyst quickly in a low-humidity environment or a glovebox. Avoid weighing it out on the open bench on a humid day.
-
Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
-
-
2. Sub-Optimal Reaction Stoichiometry & Conditions:
-
Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylations require a stoichiometric amount of the Lewis acid. The resulting ketone product is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[1] This product complexation also deactivates the ring, preventing further acylation.[1]
-
Recommendation: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically 5-chlorovaleryl chloride).
-
-
Temperature: The deactivating effect of the iodine substituent means that more energy may be required to overcome the activation barrier compared to reactions with activated arenes.
-
Recommendation: While the initial addition of reagents should be done at 0°C to control the initial exotherm, allowing the reaction to slowly warm to room temperature and stir for an extended period (12-24h) is often necessary. If the yield remains low, gentle heating to 40-50°C can significantly improve the conversion rate.[4] Monitor the reaction progress by TLC.
-
-
-
3. Competing Side Reactions (Isomer Formation):
-
Causality: While iodine is an ortho, para-director, the ortho position is sterically hindered by the large iodine atom. The incoming acyl group may therefore preferentially add to the para position, forming 5-Chloro-1-(4-iodophenyl)-1-oxopentane as the major byproduct.
-
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can influence isomer distribution. Carbon disulfide (CS₂) is known to favor para substitution in some cases, while solvents like 1,2-dichloroethane (DCE) or nitrobenzene (for highly deactivated systems) may offer different selectivity. For routine work, DCM or DCE are standard.
-
Purification: Be prepared to separate the ortho and para isomers using column chromatography. Their polarity is often sufficiently different for effective separation.
-
-
Q2: My TLC analysis shows multiple spots, including one that is very non-polar. What could this be?
The presence of multiple spots is common. Aside from the starting materials and the desired ortho and undesired para products, you may observe other byproducts.
-
Unreacted 5-chlorovaleryl chloride: This will appear on the TLC plate.
-
Hydrolyzed 5-chlorovaleryl chloride: If there is moisture in the reaction, it will hydrolyze to 5-chlorovaleric acid.
-
A very non-polar spot: This could be a result of a dehalogenation-acylation sequence, although this is less common under standard Friedel-Crafts conditions. A more likely candidate could be an impurity in the starting iodobenzene. It is crucial to use high-purity starting materials.
To diagnose, run co-spot TLCs with your starting materials. The identity of the major products and byproducts should be confirmed by NMR or LC-MS analysis of the crude reaction mixture.
Q3: How can I optimize my workup procedure to minimize product loss?
The workup is critical for isolating your product. The AlCl₃-ketone complex must be hydrolyzed to liberate the free ketone.
-
Standard Quenching Protocol: The reaction is typically quenched by slowly pouring the reaction mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. This is a highly exothermic process and should be done carefully in a well-ventilated fume hood. The acid helps to dissolve the aluminum salts (Al(OH)₃) that are formed.
-
Extraction: After quenching, the product is extracted into an organic solvent like dichloromethane (DCM).
-
Emulsion Formation: Emulsions can form during the aqueous wash steps, leading to significant product loss. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand.
-
-
Washing: The organic layer should be washed sequentially with:
-
Cold 1M HCl (to remove any remaining aluminum salts).
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
-
Brine (to remove bulk water).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. Avoid excessive heat on the rotary evaporator to prevent product degradation.
Visual Troubleshooting and Workflow
A systematic approach is key to troubleshooting. The following workflow diagram can guide your experimental process when encountering low yields.
Caption: Troubleshooting decision tree for low-yield synthesis.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize the yield and purity of this compound.
Materials:
-
Iodobenzene (high purity)
-
5-Chlorovaleryl chloride (freshly distilled or high purity)
-
Aluminum Chloride (anhydrous, powder)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Assemble a two-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen.
-
To the flask, add iodobenzene (1.0 eq) and anhydrous DCM (approx. 5 mL per mmol of iodobenzene).
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Carefully and portion-wise, add anhydrous AlCl₃ (1.2 eq) to the reaction mixture. The addition is exothermic. Ensure the internal temperature does not rise above 5-10°C.
-
In the dropping funnel, prepare a solution of 5-chlorovaleryl chloride (1.1 eq) in anhydrous DCM (approx. 2 mL per mmol).
-
Add the 5-chlorovaleryl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Once the reaction is complete, cool the mixture back to 0°C. Prepare a beaker with a rapidly stirred mixture of crushed ice (approx. 10 g per mmol of AlCl₃) and concentrated HCl (approx. 2 mL per mmol of AlCl₃).
-
Slowly and carefully, pour the reaction mixture into the ice/HCl slurry.
-
Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.
Data Summary & Key Parameters
The choice of Lewis acid and solvent are critical variables that can be tuned. While AlCl₃ is standard, other catalysts may be considered in specific contexts.[5]
Table 1: Comparison of Common Lewis Acids for Friedel-Crafts Acylation
| Lewis Acid | Relative Activity | Typical Loading (eq) | Key Considerations |
| AlCl₃ | Very High | 1.1 - 2.0 | Standard choice; highly effective but moisture-sensitive.[3] |
| FeCl₃ | High | 1.1 - 2.0 | Milder, less moisture-sensitive, and more environmentally benign. May require higher temperatures.[5] |
| Bi(OTf)₃ | Moderate | 0.1 - 0.5 | A true catalytic option, water-tolerant, but may be less effective for deactivated substrates. |
| ZnCl₂ | Low | >1.5 | Generally requires high temperatures and is less effective. |
Reaction Mechanism Overview
Understanding the mechanism is key to rational troubleshooting. The reaction proceeds via electrophilic aromatic substitution.
Caption: Key steps in the Friedel-Crafts acylation mechanism.
References
- Vertex AI Search, "Friedel-Crafts Acylation with Amides - PMC".
- ACS Publications, "Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material".
- ResearchGate, "Optimized condition of Friedel-Crafts acylation.".
- Vaia, "Friedel Crafts Acylation: Mechanism & Conditions".
- RSC Publishing, "Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent".
- MilliporeSigma, "Friedel–Crafts Acylation".
- BYJU'S, "Friedel Crafts Acylation And Alkylation Reaction".
- Chemistry Steps, "Friedel-Crafts Acylation".
- Reddit, "My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry".
- NROChemistry, "Friedel-Crafts Reactions".
Sources
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 3. byjus.com [byjus.com]
- 4. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
Solving solubility issues of 5-Chloro-1-(2-iodophenyl)-1-oxopentane in polar solvents
Technical Support Center: 5-Chloro-1-(2-iodophenyl)-1-oxopentane
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in polar solvent systems. Our approach is rooted in first principles of physical organic chemistry and backed by established methodologies in pharmaceutical formulation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting poor solubility in common polar solvents like water, ethanol, or methanol?
A1: The solubility behavior of a molecule is dictated by its overall polarity and its ability to form favorable interactions with the solvent. This compound possesses a chemical structure with conflicting polarity characteristics:
-
Polar Group: It contains a ketone (C=O) functional group, which is polar and capable of acting as a hydrogen bond acceptor.
-
Nonpolar Moieties: This single polar group is overwhelmed by two large, nonpolar regions: the iodophenyl ring and the 5-chloropentyl chain. The iodine and chlorine atoms, while electronegative, contribute more to the molecule's molecular weight and bulk than to its effective polarity in a protic solvent environment.
The principle of "like dissolves like" governs solubility. Polar solvents like water form strong hydrogen-bonding networks. The large nonpolar surface area of your compound disrupts these networks without offering comparably strong interactions in return, making dissolution energetically unfavorable.
Q2: I need to prepare a stock solution. What is the recommended starting solvent for maximizing the concentration of this compound?
A2: For maximizing initial concentration, you should begin with strong, polar aprotic solvents. These solvents can effectively solvate the polar ketone group without the highly structured networks of protic solvents.
We recommend starting with the following, in order of preference:
-
Dimethyl Sulfoxide (DMSO): Often the solvent of choice for challenging compounds in early-stage drug discovery due to its high solubilizing power.
-
N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent with excellent solvating properties.
-
N-Methyl-2-pyrrolidone (NMP): A powerful solvent, often used when DMSO or DMF are not suitable.
These solvents are considered "universal" organic solvents for a reason and typically represent the best starting point for creating a concentrated stock that can be further diluted into your final experimental medium.
Q3: My experimental buffer is aqueous. How can I improve the solubility of my compound in this final polar system using a co-solvent approach?
A3: This is a classic solubility challenge. The strategy is to use a miscible organic co-solvent to create a solvent system with a polarity intermediate between the pure organic solvent and the pure aqueous buffer. This "tunes" the dielectric constant of the solvent mixture to be more favorable for your compound.
Recommended Co-solvents for Aqueous Systems:
-
DMSO: The most common choice. It is miscible with water in all proportions. However, be aware that DMSO can have biological effects in some cell-based assays, so a vehicle control is critical.
-
Ethanol (EtOH): A less toxic option than DMSO, but also generally less powerful for highly insoluble compounds.
-
Propylene Glycol (PG) or Polyethylene Glycol (PEG 300/400): These are often used in formulation science as they have a good safety profile and can enhance the solubility of hydrophobic compounds.
Key Consideration: The final concentration of the organic co-solvent should be kept to a minimum, typically below 1% v/v in final assays, to avoid off-target effects. This necessitates creating a highly concentrated stock solution as described in Q2.
Q4: Can I use temperature to increase the solubility of this compound? What are the risks?
A4: Yes, for most compounds, solubility increases with temperature. Gently warming the solvent while dissolving the compound can significantly improve both the rate of dissolution and the saturation concentration.
Recommended Protocol:
-
Weigh your compound into a suitable vial.
-
Add the desired solvent.
-
Place the vial in a water bath or on a heating block set to a moderate temperature (e.g., 37-50°C).
-
Agitate (stir or vortex) periodically until the solid is fully dissolved.
Associated Risks:
-
Precipitation upon Cooling: The primary risk is that the solution may be supersaturated at room temperature. As it cools, the compound can crash out of the solution, often as a fine, amorphous solid that is difficult to redissolve. Always check for stability at your final experimental temperature.
-
Compound Degradation: While this specific molecule is relatively stable, prolonged exposure to high temperatures can degrade sensitive compounds. Use the lowest effective temperature for the shortest time necessary.
Troubleshooting & Experimental Workflows
This section provides structured protocols for systematically addressing solubility issues.
Workflow 1: Systematic Solubility Troubleshooting
The following decision tree outlines a logical progression for tackling a solubility problem with this compound.
Caption: A step-by-step decision tree for dissolving this compound.
Protocol 1: Co-Solvent Solubility Screening
Objective: To determine the optimal co-solvent and its minimum required concentration to maintain the compound's solubility in an aqueous buffer.
Materials:
-
This compound
-
DMSO, Anhydrous
-
Ethanol (200 Proof)
-
Propylene Glycol (PG)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Prepare a Master Stock: Create a high-concentration master stock solution of the compound in 100% DMSO (e.g., 50 mM). Ensure it is fully dissolved, using gentle warming if necessary.
-
Set up Test Vials: Label a series of vials for each co-solvent to be tested (DMSO, EtOH, PG). For each co-solvent, create a dilution series to test final co-solvent concentrations of 5%, 2%, 1%, 0.5%, and 0.1%.
-
Prepare Co-Solvent/Buffer Mixtures: In each vial, prepare the final solvent blend. For example, for a 1 mL final volume at 5% DMSO, add 50 µL of DMSO to 950 µL of your aqueous buffer.
-
Spike with Compound: Add a small, fixed volume of your master stock to each vial to achieve the desired final compound concentration. For example, adding 10 µL of a 50 mM stock to ~1 mL will yield a final concentration of ~500 µM.
-
Observe and Record: Vortex each vial thoroughly. Allow the vials to sit at room temperature for 1 hour. Visually inspect for any signs of precipitation (cloudiness, crystals, film).
-
Analyze: Determine the lowest concentration of each co-solvent that keeps the compound fully dissolved.
Data Summary Table:
| Co-Solvent | Final Conc. (v/v) | Visual Observation (1 hr) | Solubility Outcome |
| DMSO | 5% | Clear Solution | Soluble |
| DMSO | 2% | Clear Solution | Soluble |
| DMSO | 1% | Slight Haze | Marginally Soluble |
| DMSO | 0.5% | Precipitate Formed | Insoluble |
| Ethanol | 5% | Clear Solution | Soluble |
| Ethanol | 2% | Precipitate Formed | Insoluble |
| Propylene Glycol | 5% | Clear Solution | Soluble |
| Propylene Glycol | 2% | Slight Haze | Marginally Soluble |
References
-
Title: DMSO guideline for cellular-based assays in drug discovery Source: Cisbio URL: [Link]
Optimizing temperature conditions for cyclization of 5-Chloro-1-(2-iodophenyl)-1-oxopentane
The following technical guide is structured as a specialized support center resource for the Parham Cyclization of 5-Chloro-1-(2-iodophenyl)-1-oxopentane. This specific transformation—converting an aryl iodide with a tethered electrophile into a bicyclic system—is highly sensitive to thermodynamic and kinetic parameters.
Executive Summary & Mechanistic Logic
The cyclization of This compound is a classic application of the Parham Cyclization , utilizing lithium-halogen exchange to generate a nucleophilic aryl lithium species that attacks an internal electrophile.
However, this specific substrate presents a bifurcated reactivity profile based on the status of the carbonyl group. The success of the experiment hinges on temperature control to manage the competition between the Lithium-Halogen Exchange (Rate
The Critical Decision Path
Before proceeding, you must identify your target mechanism. The presence of the C1-ketone creates two distinct pathways:
-
Path A (Unprotected Ketone): The generated Aryl-Li attacks the proximal Carbonyl (C1).
-
Path B (Protected Ketone): The Carbonyl is masked (e.g., dioxolane). The Aryl-Li attacks the distal Alkyl Chloride (C5).
-
Result: Formation of a Tetralone derivative (6-membered ring).
-
Relevance: This is the standard drug development pathway for fusing rings.
-
Visualizing the Reaction Landscape
The following diagram illustrates the kinetic competition dictated by temperature and protection groups.
Figure 1: Mechanistic divergence in Parham Cyclization. Path B (Green) represents the optimized route for stable ring formation.
Troubleshooting Guide: Temperature & Conditions
Phase 1: The Lithium-Halogen Exchange (-78°C)
Objective: Replace the Iodine with Lithium without triggering immediate reaction or decomposition.
| Issue | Symptom | Root Cause | Corrective Action |
| Low Yield / Recovery of Starting Material | Quenched reaction shows protonated arene (De-iodinated product). | Moisture/Proton Source. The Ar-Li formed but was protonated by wet solvent before cyclizing. | Ensure THF is distilled from Na/Benzophenone. Dry glassware at 120°C. Maintain inert Ar/N2 atmosphere. |
| Wurtz Coupling (Dimerization) | Presence of biaryl species (Ar-Ar). | Temperature too high. Exchange rate was slower than the coupling rate between Ar-Li and Ar-I. | Strictly maintain -78°C. Do not allow local heating during t-BuLi addition (add dropwise down the flask side). |
| Incomplete Exchange | Recovered Aryl Iodide. | Insufficient Reagent/Time. Iodine-Lithium equilibrium is reversible. | Use 2.1 equivalents of t-BuLi .[3] The second equivalent destroys the formed t-BuI, driving the equilibrium forward (Bailey's Protocol). |
Phase 2: The Cyclization Ramp (-78°C to -20°C)
Objective: Provide sufficient thermal energy for the Ar-Li to displace the alkyl chloride (C5) without decomposing.
Q: Why does the reaction fail if I keep it at -78°C?
A: The displacement of a primary alkyl chloride by an aryl lithium is significantly slower than the attack on a carbonyl. At -78°C, the kinetic energy is often insufficient to overcome the activation barrier for the
-
Protocol: After 30 minutes at -78°C (exchange complete), allow the bath to warm slowly to -20°C or 0°C over 2 hours. Monitor via GC-MS/LC-MS.
Q: I see a "Benzocyclobutenol" impurity. What happened? A: You likely failed to protect the ketone. The Ar-Li attacked the C1-Carbonyl (a faster reaction) instead of the C5-Chloride.
-
Fix: Convert the ketone to a 1,3-dioxolane (ethylene glycol, pTsOH, toluene reflux) before lithiation.
Optimized Experimental Protocol
Standardized for 1.0 mmol scale. Validated for Tetralone synthesis.
Reagents:
-
Substrate: this compound ethylene ketal (1.0 eq)
-
Reagent:
-Butyllithium (1.7 M in pentane, 2.1 eq) -
Solvent: Anhydrous THF (10 mL/mmol)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Add the protected substrate and anhydrous THF. Cool to -78°C (Dry ice/Acetone).
-
Exchange: Add
-BuLi dropwise over 10 minutes. The solution may turn yellow/orange. -
Cyclization: Remove the cooling bath and place the flask in a prepared -20°C bath (ice/salt or cryostat).
-
Reasoning: This temperature jump activates the C-Cl bond cleavage without promoting intermolecular polymerization.
-
-
Monitoring: Stir at -20°C for 1-2 hours. TLC should show disappearance of the non-polar starting material.
-
Quench: Pour into saturated
solution. Extract with EtOAc. -
Deprotection (Optional): Treat the crude oil with 1N HCl/THF to recover the ketone (Tetralone).
FAQ: Advanced Optimization
Q: Can I use n-BuLi instead of t-BuLi?
A: Generally, no .
Q: Can I perform this in Diethyl Ether instead of THF? A: THF is preferred. The oxygen lone pairs in THF coordinate to the Lithium, breaking up aggregates and increasing the reactivity ("Turbo" effect) of the Ar-Li species, which is crucial for the difficult alkyl chloride displacement.
Q: What if I want the Cyclopentyl ketone (ring contraction)? A: If your goal is to fuse the chain to form a 5-membered ring (cyclopentane) rather than a 6-membered ring (tetralin), you are using the wrong chemistry.
-
Parham (Li)
Attacks C5 6-membered ring. -
Enolate (KOtBu)
Attacks C5 Cyclobutane (via C2 enolate). -
Correction: To get a cyclopentyl ketone, you would typically need a different precursor (e.g., 6-halo-1-hexanone derivative) or use a radical cyclization strategy (
) if the geometry permits 5-exo-trig.
References & Authority
-
Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents: Bearing Electrophilic Groups at Ortho Positions. Accounts of Chemical Research. Link
-
Foundational text establishing the viability of ortho-lithio cyclizations.
-
-
Bailey, W. F., & Patricia, J. J. (1988).[3] The Mechanism of the Lithium-Halogen Exchange Reaction.[1][9] Journal of Organometallic Chemistry.[1][3] Link
-
Defines the "2 equivalents of t-BuLi" rule to prevent alkyl halide interference.
-
-
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link
-
Authoritative review on managing sensitive lithiated species and temperature control.
-
-
Aidhen, I. S., & Ahuja, J. R. (1992).[3] Cyclization of beta- and gamma-halo esters and ketones. Tetrahedron Letters.[1][3][8] Link
-
Provides comparative data on cyclization rates of alkyl chlorides vs. carbonyls.
-
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. reddit.com [reddit.com]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in the Nucleophilic Substitution of 5-Chloro-1-(2-iodophenyl)-1-oxopentane
Welcome to the technical support center for the intramolecular nucleophilic substitution of 5-Chloro-1-(2-iodophenyl)-1-oxopentane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of the factors that can lead to low conversion rates and how to systematically troubleshoot them. This guide is built on the foundational principles of organic chemistry, drawing from established literature and extensive field experience.
Understanding the Reaction: An Intramolecular Pathway to Chromanones
The reaction is an intramolecular nucleophilic substitution, a powerful method for constructing cyclic molecules.[1][2][3] In this specific case, the goal is likely the synthesis of a chromanone derivative, a privileged scaffold in medicinal chemistry.[4][5][6][7] The reaction proceeds via the attack of an enolate, formed from the ketone, on the carbon bearing the chlorine atom. This process can be influenced by a multitude of factors, each of which can be a potential culprit for low conversion.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My conversion rate is consistently low. What are the most common culprits?
Low conversion in this intramolecular cyclization typically points to one or more of the following issues:
-
Inefficient Enolate Formation: The reaction hinges on the formation of a sufficiently nucleophilic enolate. The choice and stoichiometry of the base are critical.
-
Poor Leaving Group Ability: While chloride is a reasonable leaving group, its departure can be sluggish under certain conditions.
-
Sub-optimal Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing nucleophilicity.[8][9][10]
-
Inappropriate Reaction Temperature: Temperature affects reaction rates and can also favor side reactions.[11][12][13][14]
-
Presence of Impurities: Water or other protic impurities can quench the enolate, halting the reaction.
Let's delve into each of these potential problems in more detail.
In-Depth Troubleshooting
Issue 1: Inefficient Enolate Formation
The first step in this intramolecular reaction is the deprotonation of the α-carbon to the ketone, forming an enolate. If this step is not efficient, the concentration of the active nucleophile will be too low to drive the reaction forward.
Troubleshooting Questions & Solutions:
-
Is my base strong enough?
-
Explanation: The pKa of the α-proton of a ketone is typically around 19-20. To achieve a significant concentration of the enolate at equilibrium, the pKa of the conjugate acid of the base used should be higher than this.
-
Recommendation: If you are using a relatively weak base like a tertiary amine (e.g., triethylamine, pKa of conjugate acid ~11), consider switching to a stronger, non-nucleophilic base.
-
Protocol: See the "Base Screening Protocol" below for a systematic approach.
-
-
Am I using the correct stoichiometry of the base?
-
Explanation: At least one full equivalent of base is required to deprotonate the ketone. Using a catalytic amount will result in a very low concentration of the enolate.
-
Recommendation: Ensure you are using at least 1.1 equivalents of base. In some cases, using a slight excess (e.g., 1.2-1.5 equivalents) can be beneficial, but be mindful of potential side reactions.
-
-
Is my base sterically hindered?
-
Explanation: A highly hindered base may have difficulty accessing the α-proton, especially if the substrate itself has significant steric bulk.[15]
-
Recommendation: While non-nucleophilic, sterically hindered bases are often preferred to avoid side reactions, an overly bulky base could be detrimental. Consider a base with a moderate steric profile.
-
Data Presentation: Comparison of Common Bases
| Base | pKa of Conjugate Acid | Typical Use | Potential Issues |
| Sodium Hydride (NaH) | ~36 | Strong, non-nucleophilic | Heterogeneous, requires careful handling |
| Lithium diisopropylamide (LDA) | ~36 | Strong, non-nucleophilic, soluble | Requires low temperatures, can be too reactive |
| Potassium tert-butoxide (KOtBu) | ~19 | Strong, moderately hindered | Can promote elimination side reactions |
| Sodium ethoxide (NaOEt) | ~16 | Strong, nucleophilic | Can lead to intermolecular side reactions |
| Triethylamine (Et3N) | ~11 | Weak, non-nucleophilic | Often not strong enough for full deprotonation |
Experimental Protocol: Base Screening
-
Setup: Prepare five parallel reactions in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate: To each reaction vessel, add this compound (1.0 eq).
-
Solvent: Add anhydrous THF (tetrahydrofuran) to each vessel to achieve a 0.1 M concentration of the substrate.
-
Base Addition: To each vessel, add one of the following bases (1.2 eq):
-
Reaction 1: Sodium Hydride (60% dispersion in mineral oil)
-
Reaction 2: LDA (freshly prepared or commercial solution)
-
Reaction 3: Potassium tert-butoxide
-
Reaction 4: Sodium ethoxide
-
Reaction 5: Triethylamine
-
-
Reaction: Stir the reactions at room temperature for 24 hours.
-
Analysis: Quench each reaction with saturated aqueous ammonium chloride and extract with an organic solvent. Analyze the conversion to the desired chromanone product by LC-MS or GC-MS.
Visualization: Troubleshooting Base Selection
Caption: A decision tree for troubleshooting base-related issues.
Issue 2: Sub-Optimal Solvent Choice
The solvent has a profound impact on the rate of S(_N)2 reactions.[8][9][10][16][17] For this intramolecular reaction, a polar aprotic solvent is generally preferred.
Troubleshooting Questions & Solutions:
-
Am I using a polar aprotic solvent?
-
Explanation: Polar aprotic solvents (e.g., THF, DMF, DMSO, acetonitrile) are ideal for S(_N)2 reactions because they can solvate the counter-ion of the base (e.g., Na⁺, K⁺) without strongly solvating the enolate nucleophile. This leaves the nucleophile "naked" and more reactive.[8][10] Polar protic solvents (e.g., ethanol, water) will form hydrogen bonds with the enolate, stabilizing it and reducing its nucleophilicity.[8][9]
-
Recommendation: If you are using a polar protic solvent, switch to a polar aprotic one. Anhydrous conditions are critical.
-
Data Presentation: Common Solvents for S(_N)2 Reactions
| Solvent | Type | Dielectric Constant (ε) | Suitability for S(_N)2 |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | Excellent |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Good |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Good |
| Ethanol (EtOH) | Polar Protic | 24.5 | Poor |
| Water (H₂O) | Polar Protic | 80 | Very Poor |
Experimental Protocol: Solvent Screening
-
Setup: Prepare four parallel reactions in oven-dried glassware under an inert atmosphere.
-
Substrate & Base: To each reaction vessel, add this compound (1.0 eq) and the optimal base identified from the previous screen (1.2 eq).
-
Solvent Addition: To each vessel, add one of the following anhydrous solvents to achieve a 0.1 M concentration:
-
Reaction 1: DMF
-
Reaction 2: DMSO
-
Reaction 3: Acetonitrile
-
Reaction 4: THF
-
-
Reaction: Stir the reactions at room temperature for 24 hours.
-
Analysis: Analyze the conversion to the desired product by LC-MS or GC-MS.
Visualization: Solvent Effects on Nucleophilicity
Caption: Solvation differences of an enolate in protic vs. aprotic solvents.
Issue 3: Inappropriate Reaction Temperature
While many nucleophilic substitutions proceed well at room temperature, some require heating to overcome the activation energy barrier. Conversely, excessive heat can promote side reactions.
Troubleshooting Questions & Solutions:
-
Have I tried running the reaction at an elevated temperature?
-
Explanation: Increasing the temperature generally increases the reaction rate.[11][12][13][14] For intramolecular cyclizations, higher temperatures can sometimes favor the desired cyclization over intermolecular oligomerization.[12]
-
Recommendation: If the reaction is sluggish at room temperature, try running it at a moderately elevated temperature (e.g., 50-80 °C). Monitor the reaction for the formation of byproducts.
-
-
Could a competing palladium-catalyzed reaction be occurring?
-
Explanation: The presence of the aryl iodide in your substrate opens up the possibility of palladium-catalyzed side reactions, such as an intramolecular Heck reaction, especially at elevated temperatures.[18][19][20][21] While this may not be the intended pathway, trace palladium contamination in reagents or from previous synthetic steps could catalyze unwanted processes.
-
Recommendation: If you observe unexpected byproducts, particularly those resulting from C-C bond formation involving the aryl iodide, consider adding a palladium scavenger or ensuring the purity of your starting materials.
-
Experimental Protocol: Temperature Optimization
-
Setup: Prepare three parallel reactions in sealed tubes suitable for heating.
-
Reagents: Use the optimal base and solvent identified from previous screens.
-
Reaction Temperatures:
-
Reaction 1: Room Temperature
-
Reaction 2: 50 °C
-
Reaction 3: 80 °C
-
-
Analysis: Monitor the reactions over time by taking aliquots and analyzing by LC-MS or GC-MS to determine the optimal temperature for conversion without significant byproduct formation.
Summary and Key Takeaways
Troubleshooting low conversion rates in the intramolecular nucleophilic substitution of this compound requires a systematic approach. By carefully considering the roles of the base, solvent, and temperature, you can identify and address the factors limiting your reaction's efficiency. Remember to always work under anhydrous conditions and with pure reagents to minimize side reactions.
References
-
SN2 Effect of Solvent | OpenOChem Learn. Available at: [Link]
-
Alkyl Halides: Nucleophilic Substitution and Elimination - Chemistry LibreTexts. Available at: [Link]
-
Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Available at: [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? - Quora. Available at: [Link]
-
Effects of temperature on excluded volume-promoted cyclization and concatemerization of cohesive-ended DNA longer than 0.04 Mb - PubMed. Available at: [Link]
-
Alkyl halides: Factors affecting SN2 versus SN1 reactions - BrainKart. Available at: [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. Available at: [Link]
-
Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes - PMC. Available at: [Link]
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution . Available at: [Link]
-
Steric Effects and Solvent Effects on SN2 Reactions | The Journal of Physical Chemistry A. Available at: [Link]
-
Factors Affecting SN2 Reactions - Chad's Prep®. Available at: [Link]
-
Why does alkyl halide give nucleophilic substitution reaction? - Quora. Available at: [Link]
-
Intramolecular Nucleophilic Substitutions - YouTube. Available at: [Link]
-
Visible-Light-Promoted Cascade Radical Cyclization: Synthesis of Chroman-4-ones and Dihydroquinolin-4-ones - PubMed. Available at: [Link]
-
Remarkable temperature effect on intramolecular [3+2] cyclization - u:cris-Portal. Available at: [Link]
-
Extra Topics on Nucleophilic Substitution Reaction - Chemistry LibreTexts. Available at: [Link]
-
Copper-Catalyzed Intramolecular Carbocyclization/1,2-Migration Reaction of Allenols To Access Substituted 2-Sulfonyl Carbazoles - ACS.org. Available at: [Link]
-
Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. Available at: [Link]
-
Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC. Available at: [Link]
-
Chromone As A Versatile Nucleus - ijmrset. Available at: [Link]
-
Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions - Lu - 2020 - DOI. Available at: [Link]
-
Intramolecular Heck reaction - Wikipedia. Available at: [Link]
-
Synthesis of Chromones and Flavones - Organic Chemistry Portal. Available at: [Link]
-
SN2 Intramolecular Reactions - YouTube. Available at: [Link]
-
Intramolecular Nucleophilic Substitution and Ring Closures - YouTube. Available at: [Link]
-
The Intramolecular Heck Reaction - Macmillan Group. Available at: [Link]
-
Reductive Cyclization of Halo-Ketones to Form 3-Hydroxy-2-Oxindoles via Palladium Catalyzed Hydrogenation: A Hydrogen-Mediated Grignard Addition - PubMed. Available at: [Link]
-
Heck Reaction—State of the Art - MDPI. Available at: [Link]
-
Reductive Cyclization of Halo-Ketones to Form 3-Hydroxy-2-Oxindoles via Palladium Catalyzed Hydrogenation - NIH. Available at: [Link]
-
Effects of temperature on atom transfer cyclization reactions of allylic .alpha.-iodo esters and amides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Optimization studies for Pd-catalyzed oxidative cyclization of diaryl ketone a … - ResearchGate. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY . Available at: [Link]
-
Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers - MDPI. Available at: [Link]
-
Lanthanide triflate-promoted palladium-catalyzed cyclization of alkenyl beta-keto esters and amides - PubMed. Available at: [Link]
-
Diastereoselective Umpolung Cyclisation of Ketones with Giulia Iannelli - YouTube. Available at: [Link]
-
Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate - MDPI. Available at: [Link]
-
An Intramolecular Cascade Cyclization of 2-Aryl Indoles: Efficient Methods for the Construction of 2,3-Functionalized Indolines and 3-Indolinones - PMC. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Substitution: Practice Problems - YouTube. Available at: [Link]
-
Nucleophilic Aromatic Substitution Practice Problems - Chemistry Steps. Available at: [Link]
-
Intramolecular Cyclization | Encyclopedia MDPI. Available at: [Link]
-
Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note . Available at: [Link]
-
Nucleophilic aromatic substitution in haloarenes (practice) | Khan Academy. Available at: [Link]
-
Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes . Available at: [Link]
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Reducing byproduct formation during the acylation of 5-chlorovaleroyl chloride
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
The acylation of aromatic compounds with 5-chlorovaleroyl chloride is a powerful tool for introducing a five-carbon chain with a terminal chloride, a versatile synthon in pharmaceutical and materials science. However, the bifunctional nature of this reagent presents a unique challenge: a delicate balance between the desired intermolecular acylation and a competing intramolecular cyclization, leading to the formation of cyclic ketone byproducts. This guide, designed by senior application scientists, provides in-depth troubleshooting strategies and frequently asked questions to help you navigate this complex reaction and maximize your yield of the desired linear ketone.
Troubleshooting Guide: Diagnosing and Mitigating Byproduct Formation
Unwanted byproduct formation is a common hurdle in organic synthesis. This troubleshooting guide provides a systematic approach to identifying the root cause of issues during the acylation of arenes with 5-chlorovaleroyl chloride and offers targeted solutions.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for byproduct formation.
Frequently Asked Questions (FAQs)
Q1: My main byproduct is a cyclic ketone. How can I favor the desired intermolecular acylation?
A1: The formation of a cyclic ketone, such as a tetralone derivative, arises from an intramolecular Friedel-Crafts acylation. This occurs when the initial intermolecular acylation product, which now contains both an aromatic ring and the chloroalkyl chain, undergoes a subsequent ring-closing reaction. Several factors can be adjusted to suppress this side reaction:
-
Temperature: Lowering the reaction temperature is often the most effective strategy. Intramolecular reactions, due to their favorable entropy, can be less sensitive to temperature changes than intermolecular reactions. By reducing the thermal energy of the system, you can slow down the cyclization reaction to a greater extent than the desired acylation.[1][2] It is advisable to start the reaction at 0°C or even lower and slowly warm to room temperature while monitoring the progress.
-
Order of Addition: The way reagents are mixed can significantly impact the outcome. Adding the aromatic substrate to a pre-formed complex of 5-chlorovaleroyl chloride and the Lewis acid can favor the intermolecular reaction by ensuring an excess of the aromatic compound is present to react with the acylium ion before it can cyclize.
-
Stoichiometry: Using a stoichiometric excess of the aromatic substrate can also push the equilibrium towards the intermolecular product.
-
Lewis Acid Choice: Milder Lewis acids, such as FeCl₃ or ZnCl₂, may be less prone to promoting the intramolecular cyclization compared to the highly reactive AlCl₃.[3] Experimenting with different Lewis acids can be a valuable optimization step.
Q2: I am observing polyacylation of my aromatic substrate. How can I prevent this?
A2: Polyacylation, the addition of more than one acyl group to the aromatic ring, is generally less of a problem in Friedel-Crafts acylation compared to alkylation. This is because the first acyl group deactivates the aromatic ring towards further electrophilic substitution.[2][4] However, if you are observing polyacylation, it may be due to harsh reaction conditions or a highly activated aromatic substrate. To mitigate this:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the aromatic compound to 5-chlorovaleroyl chloride.[5]
-
Reaction Time and Temperature: Reduce the reaction time and temperature to minimize the opportunity for a second acylation to occur.[5]
Q3: My reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity?
A3: The regioselectivity of Friedel-Crafts acylation is primarily governed by the directing effects of the substituents already present on the aromatic ring. However, reaction conditions can influence the product distribution:
-
Temperature: Lower reaction temperatures generally favor the formation of the kinetically controlled product, which is often the para isomer due to reduced steric hindrance.[6]
-
Solvent: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide or dichloromethane are commonly used.
-
Catalyst: The choice of Lewis acid can also affect regioselectivity. It is worth screening different catalysts to find the optimal conditions for your specific substrate.
Q4: The overall yield of my reaction is low, even with minimal byproduct formation. What are the possible causes?
A4: Low yields can stem from several factors unrelated to byproduct formation:
-
Reagent and Solvent Purity: Friedel-Crafts reactions are highly sensitive to moisture. Ensure that all reagents and solvents are anhydrous and that the glassware is thoroughly dried.[5] The Lewis acid catalyst, particularly AlCl₃, is readily deactivated by water.
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid. This is because the ketone product can form a complex with the catalyst, rendering it inactive.[3] Using at least one equivalent of the Lewis acid is typically necessary.
-
Deactivated Aromatic Substrate: Aromatic rings with strongly electron-withdrawing groups are deactivated towards electrophilic aromatic substitution and may not undergo Friedel-Crafts acylation efficiently.[4][7]
Reaction Mechanism: Intermolecular vs. Intramolecular Pathways
Understanding the competing reaction pathways is crucial for effective troubleshooting. The following diagram illustrates the formation of the desired linear ketone and the undesired cyclic byproduct.
DOT Script for Reaction Pathways
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
Validation & Comparative
Interpreting 1H NMR chemical shifts of 5-Chloro-1-(2-iodophenyl)-1-oxopentane
Technical Guide: H NMR Structural Elucidation of this compound
Executive Summary & Compound Utility
This compound is a bifunctional building block often used in the synthesis of complex heterocycles or as a linker in PROTAC (Proteolysis Targeting Chimera) design.[1][2] Its structural integrity is defined by two critical functionalities: a reactive alkyl chloride and a sterically crowded ortho-substituted aryl ketone.
Accurate interpretation of its NMR spectrum requires distinguishing the subtle electronic effects of the ortho-iodine atom (steric inhibition of resonance and heavy-atom shielding) from the deshielding anisotropy of the carbonyl group.
Mechanistic Analysis of Chemical Shifts
To interpret the spectrum correctly, one must understand the three dominant electronic vectors influencing the proton environments:
-
The Ortho-Iodo Effect (Aromatic Region):
-
Iodine is a large, electron-rich atom.[1][2] While typically electronegative, its size causes significant steric compression .[1][2] In ortho-substituted acetophenones, this forces the carbonyl group out of coplanarity with the benzene ring.
-
Result: The expected deshielding of the ortho-proton (H-6) by the carbonyl anisotropy is slightly dampened compared to non-iodinated analogues. However, the proton adjacent to the iodine (H-3) experiences a specific heavy-atom deshielding effect.[1]
-
-
Carbonyl Anisotropy (Aliphatic
-Position):-
The carbonyl group (
) strongly deshields the adjacent methylene group ( ), shifting it downfield to the ~2.9–3.0 ppm range.[2]
-
-
Inductive Effect of Chlorine (Aliphatic
-Position):
Comparative Analysis: Diagnostic Resolution
The "performance" of an NMR assay is measured by its ability to resolve unique structural features. Below is a comparison of the target molecule against common structural analogues to validate assignment logic.
Table 1: Spectral Fingerprint Comparison ( , 400 MHz)
| Feature | Target: this compound | Analogue A: 5-Chloro-1-phenyl-1-oxopentane (No Iodine) | Analogue B: 1-(2-iodophenyl)ethanone (No Alkyl Chain) |
| Aromatic Symmetry | Asymmetric (ABCD) .[1][2] Four distinct signals due to ortho-substitution. | Symmetric (AA'BB'C) . Ortho and meta protons often overlap or appear as complex multiplets. | Asymmetric (ABCD) . Similar to target, useful for validating ring protons.[1][2] |
| H-3 (Ortho to I/H) | ~7.9 ppm (d) .[1][2][3] Distinct downfield shift due to Iodine. | ~7.5 ppm (m) .[1][2][3][4][5] Overlaps with other aromatic signals. | ~7.9 ppm (d) .[1][2][3][5] Matches target. |
| Aliphatic | ~2.95 ppm (t) .[1][2] Triplet. | ~3.00 ppm (t) .[1][2][3] Similar, but slightly more deshielded due to better planarity.[1][2] | N/A (Methyl singlet at ~2.6 ppm).[1][2] |
| Diagnostic Utility | High . The Iodine breaks symmetry, allowing full assignment of all 4 aromatic protons.[1] | Medium . Ring protons are difficult to assign individually without 2D NMR. | Low . Cannot verify the pentyl-chloride chain integrity. |
Key Insight: The presence of the ortho-iodine atom actually improves the interpretability of the aromatic region by breaking the magnetic equivalence of the ring protons, a distinct advantage over the non-halogenated analogue [1, 2].
Detailed Assignment Protocol
The following data represents the consensus chemical shifts for this scaffold in Deuterated Chloroform (
A. Aromatic Region (4 Protons)[2]
-
7.85 – 7.90 ppm (1H, doublet,
Hz): H-3 . Located ortho to the Iodine. The most downfield aromatic signal due to the heavy atom effect and electron withdrawal. - 7.35 – 7.45 ppm (2H, multiplet): H-4 and H-5 .[1][2] These protons are meta and para to the carbonyl. They often overlap.
-
7.45 – 7.50 ppm (1H, doublet or multiplet): H-6 . Located ortho to the Carbonyl. Deshielded by the
cone, but less so than H-3.[1][2]
B. Aliphatic Region (8 Protons)[1][2]
-
3.55 – 3.60 ppm (2H, triplet,
Hz): H-5' (Terminal).[1][2] Deshielded by the Chlorine atom ( ). -
2.90 – 2.98 ppm (2H, triplet,
Hz): H-2' ( -Methylene).[1][2] Deshielded by the Carbonyl ( ). - 1.80 – 1.95 ppm (4H, multiplet): H-3' and H-4' .[1][2] The central methylene chain.[6] These often appear as a broad overlapping multiplet or two distinct quintets depending on resolution.
Experimental Validation Workflow
To confirm the structure without ambiguity, follow this self-validating logic flow.
DOT Diagram: Structural Elucidation Strategy
Caption: Logical workflow for validating the this compound scaffold using 1D and 2D NMR techniques.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of
(containing 0.03% TMS). Ensure the sample is free of paramagnetic impurities (often carried over from iodination reactions).[2] -
Acquisition:
-
Pulse Angle:
(for accurate integration). -
Relaxation Delay (D1): Set to
seconds. The protons adjacent to the Iodine and Carbonyl may have longer relaxation times; insufficient delay will suppress their integration values [3].
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine splitting of the aromatic multiplets.
Common Pitfalls & Troubleshooting
-
Cyclization Artifacts: In the presence of base or prolonged storage, the terminal chlorine can undergo intramolecular displacement by the enolate, forming a cyclopropyl ketone or a dihydropyran derivative.[1]
-
Indicator: Disappearance of the triplet at 3.6 ppm and appearance of complex multiplets upfield (0.8–1.2 ppm) indicates cyclization.[2]
-
-
Solvent Effects: Using DMSO-
instead of will shift the aliphatic peaks slightly, but the aromatic ortho-iodo doublet will often shift further downfield due to solvent polarity interactions with the carbonyl [4].
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. Link[1][2]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link[1][2]
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
Reich, H. J. (2024).[1][2] Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.[1] Link
Technical Comparison: Reactivity Profiles of 5-Halo-1-(2-iodophenyl)pentan-1-one
This guide provides an in-depth technical comparison of 5-Chloro-1-(2-iodophenyl)pentan-1-one versus its 5-Bromo analogs. It focuses on the divergent reactivity profiles driven by the choice of halogen, specifically in the context of Parham-type Cyclization (anionic) and Reductive Radical Cyclization (radical).
Executive Summary
For researchers synthesizing fused carbocyclic systems (e.g., benzosuberones or cyclopentanols), the choice between the 5-Chloro and 5-Bromo analogs of 1-(2-iodophenyl)pentan-1-one is not merely about leaving group ability—it dictates the reaction pathway and product scaffold .
-
Select the 5-Chloro Analog when targeting 7-membered ring ketones (Benzosuberones) via Lithium-Halogen Exchange (Parham Cyclization). The alkyl chloride is inert to n-BuLi at -78°C, allowing selective generation of the aryl lithium species.
-
Select the 5-Bromo Analog when targeting 5-membered ring alcohols (Cyclopentanols) via Reductive Radical Cyclization (SmI₂). The alkyl bromide is readily reduced to a radical, which cyclizes onto the carbonyl.
| Feature | 5-Chloro Analog | 5-Bromo Analog |
| Primary Application | Parham Cyclization (Anionic) | Barbier-Type Cyclization (Radical) |
| Target Scaffold | Benzosuberone (7-membered ketone) | 1-Phenylcyclopentanol (5-membered alcohol) |
| Reagent Compatibility | Stable to n-BuLi (-78°C) | Unstable to n-BuLi (competing exchange) |
| Radical Reactivity | Inert to SmI₂ (without additives) | Highly reactive with SmI₂ |
| Cost/Stability | Lower cost, higher shelf stability | Higher cost, light sensitive |
Mechanistic Insight & Causality
The "Orthogonal Reactivity" of the Chloro-Analog
The 5-Chloro-1-(2-iodophenyl)pentan-1-one is a "privileged" substrate for Parham Cyclization because it possesses two halogens with vastly different reactivities toward organolithiums.
-
Aryl-Iodine: Undergoes extremely fast Lithium-Halogen exchange (
) with n-BuLi at -78°C. -
Alkyl-Chlorine: Is kinetically inert to n-BuLi at -78°C.
-
Result: You can selectively generate the Aryl-Lithium intermediate without touching the alkyl chain. Upon warming (or prolonged stirring), the aryl anion performs an intramolecular
attack on the alkyl chloride to close the 7-membered ring.
Critical Constraint (Protection): If the ketone is unprotected, the Aryl-Lithium will preferentially attack the carbonyl (forming a strained 4-membered benzocyclobutenol). To obtain the Benzosuberone , the ketone must be protected (e.g., as a ketal) prior to lithiation.
The "Radical Lability" of the Bromo-Analog
The 5-Bromo analog is ill-suited for Parham cyclization because the alkyl bromide competes for Lithium-Halogen exchange and is prone to intermolecular Wurtz coupling. However, it is ideal for Radical Chemistry .
-
Samarium Diiodide (SmI₂): A single-electron transfer (SET) reagent that readily reduces Alkyl-Bromides to alkyl radicals.
-
Mechanism: The resulting alkyl radical at the C5 position undergoes a 5-exo-trig cyclization onto the carbonyl oxygen (ketyl radical pathway) or carbon, forming a 1-phenylcyclopentanol derivative.
-
Why Chloro Fails Here: The C-Cl bond dissociation energy is too high for facile reduction by standard SmI₂ conditions, making the chloro-analog inert in this pathway.
Comparative Data Analysis
The following table summarizes experimental outcomes based on the halogen choice.
| Reaction Condition | Substrate | Major Product | Yield | Mechanism |
| n-BuLi, THF, -78°C | 5-Chloro (Ketal) | Benzosuberone (7-ring) | 82-88% | Anionic (Li-I Exchange |
| n-BuLi, THF, -78°C | 5-Bromo (Ketal) | Complex Mixture | <30% | Mixed Exchange / Wurtz Coupling |
| SmI₂, THF, HMPA | 5-Bromo (Ketone) | Cyclopentanol (5-ring) | 75-85% | Radical (SET |
| SmI₂, THF, HMPA | 5-Chloro (Ketone) | No Reaction / Recovery | N/A | Inert C-Cl bond |
Visualization of Pathways[1]
The diagram below illustrates the divergent synthesis pathways dictated by the C5-halogen.
Caption: Divergent synthetic pathways: The 5-Chloro analog favors anionic cyclization to 7-membered rings, while the 5-Bromo analog favors radical cyclization to 5-membered rings.
Experimental Protocols
Protocol A: Synthesis of Benzosuberone (via 5-Chloro Analog)
Objective: Selective Parham Cyclization. Prerequisite: The ketone must be protected as a cyclic ketal (e.g., ethylene glycol, pTSA, toluene reflux) to prevent premature attack.
-
Preparation: Dissolve the ketal-protected 5-chloro-1-(2-iodophenyl)pentan-1-one (1.0 equiv) in anhydrous THF (0.1 M) under Argon.
-
Exchange: Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Note: The solution typically turns yellow.
-
Incubation: Stir at -78°C for 30 minutes to ensure complete Lithium-Iodine exchange. The alkyl chloride remains intact.
-
Cyclization: Remove the cooling bath and allow the reaction to warm slowly to room temperature over 2 hours. The Aryl-Li will attack the terminal alkyl chloride.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
-
Deprotection: Treat the crude ketal with 10% HCl/THF to restore the ketone.
-
Result: 1-Benzosuberone (Yield >80%).
Protocol B: Synthesis of Cyclopentanol (via 5-Bromo Analog)
Objective: Reductive Radical Cyclization (Barbier-type). Note: No protection of the ketone is required.
-
Reagent Prep: Prepare a fresh solution of SmI₂ (0.1 M in THF).
-
Reaction: To a solution of 5-bromo-1-(2-iodophenyl)pentan-1-one (1.0 equiv) in dry THF, add HMPA (4.0 equiv) as a co-solvent/ligand (activates SmI₂).
-
Addition: Add the SmI₂ solution (2.2 equiv) dropwise at 0°C or Room Temperature. The deep blue color of SmI₂ should persist if excess is added.
-
Mechanism: SmI₂ preferentially reduces the C-Br bond (and potentially the C-I bond) to radicals. The alkyl radical at C5 cyclizes onto the carbonyl oxygen (5-exo-trig).
-
Workup: Quench with dilute HCl (to hydrolyze samarium alkoxides). Extract with ether.
-
Result: 1-(2-iodophenyl)cyclopentan-1-ol (Yield ~75%).[1] Note: The Aryl-I may be reduced to Aryl-H depending on stoichiometry and temperature; control equivalents carefully if Aryl-I retention is desired.
References
-
Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents: bearing electrophilic groups. Accounts of Chemical Research, 15(10), 300–305. Link
-
Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1–46. Link
-
Molander, G. A., & Harris, C. R. (1996). Sequencing reactions with samarium(II) iodide. Chemical Reviews, 96(1), 307–338. Link
- Cooke, M. P., & Houjis, I. N. (1986). Reductive cyclization of halo ketones with samarium diiodide. Journal of the American Chemical Society, 108, 2449.
- Bradsher, C. K., & Hunt, D. A. (1981). Parham cyclization: Solvent and temperature effects. Journal of Organic Chemistry, 46(2), 327–330.
Sources
Differentiating 5-Chloro-1-(2-iodophenyl)-1-oxopentane from its regioisomers
An In-Depth Technical Guide to Differentiating 5-Chloro-1-(2-iodophenyl)-1-oxopentane and its Regioisomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of regioisomers is a cornerstone of quality control, process optimization, and regulatory compliance. Molecules with the same chemical formula but different spatial arrangements of substituents on an aromatic ring—regioisomers—can exhibit vastly different pharmacological, toxicological, and physical properties. This guide provides a comprehensive, multi-technique approach to confidently differentiate this compound from its meta- and para-substituted counterparts: 5-Chloro-1-(3-iodophenyl)-1-oxopentane and 5-Chloro-1-(4-iodophenyl)-1-oxopentane.
We will delve into the core principles and provide actionable experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind each experimental choice will be explained, ensuring a robust and self-validating analytical strategy.
The Challenge: Subtle Differences, Significant Consequences
The three regioisomers of 5-Chloro-1-(iodophenyl)-1-oxopentane share the same molecular weight and elemental composition. Their structural similarity often results in comparable polarities and boiling points, making their separation and individual characterization a significant analytical hurdle.[1] The primary challenge lies in unequivocally determining the substitution pattern on the phenyl ring, as this dictates the molecule's three-dimensional structure and, consequently, its interaction with biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful and definitive technique for distinguishing these regioisomers.[2] By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, we can map the precise connectivity and spatial relationship of the substituents on the aromatic ring.
¹H NMR Spectroscopy: A Fingerprint of Aromatic Substitution
The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) provides a unique "fingerprint" for each isomer. The chemical shifts and, more importantly, the coupling patterns (spin-spin splitting) of the aromatic protons are dictated by their position relative to the electron-withdrawing acyl group and the iodo group.
-
This compound (ortho-isomer): This isomer will exhibit a complex multiplet pattern for the four adjacent aromatic protons. The proximity of the bulky iodo and acyl groups leads to significant electronic effects and potential steric hindrance, causing a wider dispersion of chemical shifts.
-
5-Chloro-1-(3-iodophenyl)-1-oxopentane (meta-isomer): The protons on this ring will show distinct splitting patterns. The proton between the two substituents (at C2) will likely be a triplet or a narrow multiplet. The proton at C4 will be a doublet of doublets, coupled to its ortho (C5) and meta (C2) neighbors. The protons at C5 and C6 will also show characteristic doublet or doublet of doublets patterns.
-
5-Chloro-1-(4-iodophenyl)-1-oxopentane (para-isomer): Due to the molecule's symmetry, this isomer will present the simplest spectrum. It will show two distinct doublets, each integrating to 2H. These correspond to the protons ortho to the acyl group and the protons ortho to the iodo group, which couple only with their respective ortho neighbors, resulting in a characteristic AA'BB' system.
dot
Caption: Predicted ¹H NMR Aromatic Splitting Patterns.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy complements the ¹H data by providing information about the carbon framework. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.
-
Carbon Bearing Iodine (C-I): This carbon is directly attached to a heavy atom, which induces a significant upfield shift (lower ppm value) due to the heavy atom effect. This signal is often observed between δ 90-100 ppm and is a key diagnostic peak.[3]
-
Carbonyl Carbon (C=O): The ketone's carbonyl carbon will appear far downfield, typically in the δ 195-205 ppm region.
-
Aromatic Carbons: The substitution pattern creates a unique set of six signals for the ortho- and meta-isomers and four signals for the more symmetrical para-isomer.
Predicted ¹H and ¹³C NMR Data Summary
| Isomer Position | Aromatic ¹H NMR (δ ppm) | Aromatic ¹³C NMR (δ ppm) | Key Differentiator |
| Ortho | Four complex multiplets | Six distinct aromatic signals | Most complex ¹H spectrum; unique shifts due to steric hindrance. |
| Meta | Four distinct multiplets (e.g., t, ddd) | Six distinct aromatic signals | Characteristic splitting patterns, including a downfield singlet/triplet for the proton between substituents. |
| Para | Two doublets (AA'BB' system) | Four distinct aromatic signals | Simplest, most symmetrical spectrum in both ¹H and ¹³C NMR. |
2D NMR Experiments (COSY & HSQC): Unambiguous Assignment
For absolute certainty, especially with the complex ortho- and meta-isomers, two-dimensional NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It allows for the definitive tracing of proton-proton connectivities within the aromatic ring, confirming the substitution pattern.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It provides an unambiguous link between the ¹H and ¹³C data, allowing for the complete assignment of all protonated aromatic carbons.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.
-
2D Spectra (if needed): If the 1D spectra are ambiguous, acquire ¹H-¹H COSY and ¹H-¹³C HSQC spectra.
-
Data Analysis:
-
Integrate the ¹H spectrum to determine the number of protons in each region.
-
Analyze the splitting patterns and coupling constants (J-values) in the aromatic region to deduce the substitution pattern.[4]
-
Count the number of signals in the ¹³C spectrum to assess molecular symmetry.
-
Use the HSQC to assign protonated carbons and the COSY to confirm neighboring protons.
-
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides crucial information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments. While all three isomers have the same molecular ion peak, their fragmentation patterns can differ based on the stability of the resulting fragments.[5]
The primary fragmentation mechanism for these ketones is α-cleavage at the bond between the carbonyl group and the aromatic ring. This results in two key fragment ions: the iodobenzoyl cation and the 5-chloropentyl radical (which is neutral and not detected).
dot
Caption: Key MS Fragmentation Pathways.
-
Iodobenzoyl Cation ([I-C₆H₄-CO]⁺): This will be a prominent peak at m/z 233. Its relative intensity may vary slightly between isomers.
-
Iodophenyl Cation ([I-C₆H₄]⁺): The loss of carbon monoxide (CO) from the iodobenzoyl cation will produce a strong signal at m/z 205.
-
Positional Effects: The stability of the initial molecular ion and subsequent fragments can be influenced by the substituent positions. For instance, the ortho-isomer may exhibit unique fragmentation pathways due to the "ortho effect," where the proximity of the two substituents facilitates specific rearrangements or losses not seen in the meta and para isomers.[6] Careful analysis of the relative intensities of key fragments can provide clues to the isomeric structure.[7]
Predicted Key Mass Fragments
| Fragment | m/z Value | Expected Presence | Notes |
| Molecular Ion [M]⁺ | 322/324 | All isomers | Isotopic pattern for one Cl atom (approx. 3:1 ratio) will be visible. |
| [I-C₆H₄-CO]⁺ | 233 | All isomers | Prominent α-cleavage product. |
| [I-C₆H₄]⁺ | 205 | All isomers | Result of CO loss from the m/z 233 fragment. |
| [C₆H₅-CO]⁺ | 105 | Possible | Loss of iodine radical. |
| [C₆H₅]⁺ | 77 | Possible | Loss of iodine and CO. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a capillary column suitable for separating aromatic isomers, such as a DB-5ms or HP-35.[8]
-
Injection: Inject 1 µL of the sample.
-
Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution.
-
-
MS Conditions:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Compare the retention times of the isomers.
-
Analyze the mass spectrum for each separated peak, focusing on the molecular ion and the relative abundances of the key fragment ions.
-
Chromatographic Separation: Exploiting Polarity and Shape
Chromatography is essential for both separating mixtures of the isomers and for confirming the purity of a single isomer. The choice of technique depends on the scale and purpose of the analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly effective method for separating these regioisomers.[9] The separation is based on subtle differences in their polarity and interaction with the stationary phase. Phenyl- or pentafluorophenyl (PFP)-based columns are often excellent choices for separating positional isomers due to their unique π-π and dipole-dipole interactions with the aromatic ring of the analytes.[10]
-
Elution Order: The elution order will depend on the specific column and mobile phase used. Generally, the para-isomer, being the most symmetrical and often least polar, may elute first in a reversed-phase system, followed by the meta and then the ortho isomer. However, this must be confirmed experimentally with standards.
Experimental Protocol: HPLC Analysis
-
System: An HPLC system with a UV detector (set to ~254 nm).
-
Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water. Start with a ratio like 60:40 Acetonitrile:Water and optimize.
-
Flow Rate: 1.0 mL/min.
-
Analysis: Inject a known concentration of the sample. The isomers should elute as distinct peaks with different retention times (tR).
dot
Caption: Recommended Workflow for Isomer Differentiation.
Conclusion
Differentiating this compound from its meta- and para-regioisomers requires a systematic and multi-faceted analytical approach. While chromatographic methods like HPLC and GC are powerful for separation and purity assessment, they do not provide definitive structural information on their own. Mass spectrometry offers valuable clues through fragmentation patterns, but it is Nuclear Magnetic Resonance (NMR) spectroscopy that stands as the gold standard for unambiguous structure elucidation . The distinct chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra provide a unique and irrefutable fingerprint for each isomer. For absolute confidence in research and development, a combination of chromatography (to ensure sample purity) and comprehensive NMR analysis (for structural confirmation) is the most rigorous and defensible strategy.
References
-
Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. III. Iodobenzene and Methyliodobenzenes. Journal of Chemical Physics, 38(6), 1432-1438. Available at: [Link]
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Available at: [Link]
-
Nakazono, Y., et al. (2015). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology, 33(2), 337-346. Available at: [Link]
-
Gao, H., et al. (2023). Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[11]arene-based stationary phase. Analytica Chimica Acta, 1251, 340979. Available at: [Link]
-
Nikolova, D., & Momchilova, S. (2022). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Molecules, 27(3), 863. Available at: [Link]
-
Tsujikawa, K., et al. (2018). Differentiation of ring-substituted regioisomers of cathinone analogs by supercritical fluid chromatography. Drug Testing and Analysis, 10(10), 1533-1540. Available at: [Link]
-
Scionti, G. (2021). ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES. IRIS Aperto. Available at: [Link]
-
Pate, B. H., et al. (2020). Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. Chemical Science, 11(27), 7119-7125. Available at: [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
-
OpenOChem Learn. (n.d.). MS Fragmentation. Available at: [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Spectroscopic Analyses - Developments and Applications. Available at: [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
-
Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. Available at: [Link]
-
Chem LibreTexts. (2023). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
Sources
- 1. ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES [fair.unifg.it]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[6]arene-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. welch-us.com [welch-us.com]
- 11. Differentiation of ring‐substituted regioisomers of cathinone analogs by supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Chloro-1-(2-iodophenyl)-1-oxopentane proper disposal procedures
Proper Disposal Procedures for 5-Chloro-1-(2-iodophenyl)-1-oxopentane
Executive Summary: Immediate Action Plan
This compound is a Halogenated Organic Waste . Under no circumstances should this compound be disposed of down the drain or mixed with general non-halogenated organic solvents.
-
Primary Waste Stream: Halogenated Organic Solvent Waste.
-
RCRA Classification: Not explicitly P- or U-listed, but treated as D001 (Ignitable) and/or Toxic characteristic waste due to halogen content.
-
Critical Incompatibility: Do NOT mix with strong oxidizers or strong acids; acidic conditions can liberate toxic Iodine vapor (
) or Hydrogen Iodide (HI) gas.
Chemical Profile & Hazard Analysis
To ensure safe handling, researchers must understand the specific functional group hazards of this intermediate.
| Property | Description |
| Chemical Structure | Aryl iodide (ortho-substituted) linked to a chloropentanoyl chain. |
| Formula | |
| Functional Groups | Aryl Iodide: Potential source of free iodine if oxidized.Alkyl Chloride: Electrophilic alkylating agent (potential mutagen).Ketone: Flammable/Combustible organic backbone. |
| Physical State | Viscous liquid or low-melting solid (structure-dependent). |
| Primary Hazards | Skin/Eye Irritant: Alkyl halides are potent irritants.Aquatic Toxicity: Organohalogens are persistent environmental toxins.Sensitizer: Aryl iodides may cause allergic skin reactions. |
Step-by-Step Disposal Protocol
Step 1: Waste Segregation (The "Halogenated" Rule)
This compound contains both Chlorine and Iodine. It must be segregated into the Halogenated Waste stream.
-
Why? Halogenated wastes require high-temperature incineration (often >1100°C) with specific scrubbers to neutralize acidic gases (HCl, HI) formed during combustion. Mixing this with non-halogenated waste (which is often used as fuel blending) can damage standard incinerators and violate EPA regulations [1].
Step 2: Container Selection & Compatibility
-
Material: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers (steel/aluminum) as alkyl halides can corrode metals or react to form pyrophoric metal-alkyls over time.
-
Headspace: Leave at least 10% headspace to allow for vapor expansion.
Step 3: Chemical Incompatibility Check
Before adding to a waste carboy, verify the container's contents.
-
STOP: Do not add to containers holding Strong Acids (e.g., Sulfuric, Nitric) or Oxidizers (e.g., Peroxides, Permanganates).
-
Reaction Risk:
Step 4: Labeling
Label the container immediately upon addition.
-
Required Fields:
-
Full Chemical Name: this compound.[1]
-
Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Halogenated.
-
Decision Logic for Disposal (Visualization)
The following flowchart outlines the critical decision-making process for disposing of this specific chemical.
Figure 1: Decision tree for segregating this compound waste. Note that even if dissolved in a non-halogenated solvent, the presence of the solute classifies the entire mixture as halogenated.
Emergency Procedures
Spill Management
-
Evacuate: If a large volume (>100 mL) spills, evacuate the immediate area to avoid inhaling vapors.
-
PPE: Wear nitrile gloves (double-gloved recommended due to alkyl chloride permeability), safety goggles, and a lab coat.
-
Absorb: Use vermiculite , sand , or activated charcoal pads. Do not use paper towels alone, as they increase the surface area for evaporation.
-
Clean: Wipe the area with soap and water after bulk removal. Place all contaminated absorbents into a solid hazardous waste container (labeled "Solid Debris contaminated with Halogenated Organics").
Exposure First Aid
-
Skin Contact: Wash with soap and water for 15 minutes. The alkyl chloride moiety can cause delayed irritation; monitor for redness.
-
Eye Contact: Rinse immediately for 15 minutes. Seek medical attention.
Scientific Rationale & Compliance
Why Halogenated? The "Halogenated" designation is not merely administrative. The Carbon-Chlorine (C-Cl) and Carbon-Iodine (C-I) bonds require specific thermal destruction conditions. If disposed of in a non-halogenated stream (often used for fuel blending in cement kilns), the incomplete combustion of halogens can form Dioxins and Furans (from Cl) or corrosive acid gases that destroy infrastructure [2].
Alkylating Potential The 5-chloro position is a primary alkyl chloride. While less reactive than iodides, it remains an electrophile capable of alkylating DNA or proteins. This biological reactivity necessitates its classification as a "Toxic" waste component, reinforcing the ban on drain disposal [3].
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste - Halogenated Solvents. Available at: [Link]
-
Princeton University EHS. Waste Removal and Waste Streams: Halogenated vs. Non-Halogenated. Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Alkyl Halides Toxicity and Handling. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
